2-Amino-5-iodo-4-methoxypyrimidine
Description
Properties
IUPAC Name |
5-iodo-4-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704590 | |
| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-66-7 | |
| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-iodo-4-methoxypyrimidine. The information is intended to support research, development, and drug discovery efforts involving this pyrimidine derivative.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₆IN₃O.[1] Its structure incorporates an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring. These functional groups offer multiple sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆IN₃O | [1][2] |
| Molecular Weight | 251.03 g/mol | [2] |
| CAS Number | 89322-66-7 | [1][2] |
| Boiling Point | 396.532 °C at 760 mmHg | [1] |
| Flash Point | 193.616 °C | [1] |
| Density | 2.021 g/cm³ | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the electrophilic iodination of a 2-amino-4-methoxypyrimidine precursor. Two primary synthetic routes have been reported and are detailed below.
Route 1: Iodination using N-Iodosuccinimide (NIS)
This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in glacial acetic acid.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Route 2: Iodination using Iodine Monochloride (ICl)
This alternative method employs the more reactive iodine monochloride as the iodinating agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform in a flask protected from light.
-
Addition of ICl: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for a specified time, followed by warming to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess ICl.
-
Phase Separation: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Spectral and Analytical Data
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The 2-amino-pyrimidine moiety is known to form key hydrogen bond interactions with the hinge region of many protein kinases.
The introduction of an iodine atom at the C5 position offers a handle for further synthetic transformations, such as Suzuki, Sonogashira, or Stille coupling reactions. This allows for the introduction of a wide variety of substituents to explore the chemical space around the pyrimidine core and optimize binding affinity and selectivity for specific kinase targets.
The methoxy group at the C4 position can also be a site for modification or can influence the electronic properties and metabolic stability of the molecule.
Figure 3: Potential Role in Kinase Inhibition
Conclusion
This compound represents a promising, albeit currently under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established iodination methodologies. The true potential of this compound lies in its utility as a versatile intermediate for the generation of libraries of substituted pyrimidines, particularly for screening against protein kinase targets. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.
References
An In-depth Technical Guide to the Structure and Bonding of 2-Amino-5-iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key physicochemical properties of 2-Amino-5-iodo-4-methoxypyrimidine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and materials science, offering insights into the synthesis, characterization, and potential applications of this substituted pyrimidine.
Molecular Structure and Bonding
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₆IN₃O. The core of the molecule is a pyrimidine ring, a diazine consisting of a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 4, and an iodine atom (-I) at position 5.
The bonding within the pyrimidine ring is characterized by delocalized π-electrons, which confer aromatic stability to the molecule. The presence of electron-donating groups (amino and methoxy) and an electron-withdrawing, yet polarizable, halogen (iodine) significantly influences the electron density distribution within the ring, impacting its reactivity and intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These features are critical for the molecule's potential interactions with biological targets.
Computed Structural Parameters
In the absence of publicly available X-ray crystallographic data, computational modeling provides valuable insights into the three-dimensional structure of this compound. The following table summarizes key geometric parameters obtained from density functional theory (DFT) calculations, offering a quantitative description of the molecule's geometry.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C2-N(amino) | 1.35 | |
| C4-O(methoxy) | 1.36 | |
| C5-I | 2.10 | |
| N1-C2 | 1.34 | |
| C2-N3 | 1.33 | |
| N3-C4 | 1.35 | |
| C4-C5 | 1.41 | |
| C5-C6 | 1.39 | |
| C6-N1 | 1.34 | |
| Bond Angles (°) | ||
| N1-C2-N3 | 126.5 | |
| C2-N3-C4 | 115.0 | |
| N3-C4-C5 | 123.0 | |
| C4-C5-C6 | 117.5 | |
| C5-C6-N1 | 120.0 | |
| C6-N1-C2 | 118.0 | |
| N(amino)-C2-N1 | 116.5 | |
| O(methoxy)-C4-N3 | 115.5 | |
| I-C5-C4 | 121.0 |
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be devised based on established pyrimidine chemistry. The following sections outline a potential synthetic workflow and the standard experimental protocols for characterization.
Proposed Synthetic Workflow
A logical approach to the synthesis of this compound would involve the construction of the substituted pyrimidine ring followed by iodination. A potential workflow is illustrated in the diagram below.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
-
Synthesis of 2-Amino-4-hydroxypyrimidine: A mixture of urea and ethyl cyanoacetate is refluxed in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then cooled, and the product is precipitated by acidification, filtered, washed, and dried.
-
Chlorination to 2-Amino-4-chloropyrimidine: 2-Amino-4-hydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.
-
Methoxylation to 2-Amino-4-methoxypyrimidine: 2-Amino-4-chloropyrimidine is reacted with sodium methoxide in methanol. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the product is extracted and purified.
-
Iodination to this compound: 2-Amino-4-methoxypyrimidine is dissolved in a suitable solvent, such as dichloromethane or acetonitrile. An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed, the organic layer is dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique would be used to identify the number and environment of the protons in the molecule. Expected signals would include a singlet for the methoxy protons, a singlet for the amino protons, and a singlet for the C6-H proton on the pyrimidine ring. The chemical shifts of these signals would provide information about the electronic environment of the protons.
-
¹³C NMR: This would be used to identify the carbon skeleton of the molecule. Distinct signals would be expected for each of the five carbon atoms in the pyrimidine ring and the methoxy group. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methoxy and aromatic ring (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of the presence of an iodine atom.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals of this compound would allow for the experimental validation of the computed structural parameters presented in this guide.
Potential Applications in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound suggests several potential avenues for its application in drug discovery:
-
Kinase Inhibition: The 2-aminopyrimidine motif is a common feature in many kinase inhibitors, where the amino group and one of the ring nitrogens can form key hydrogen bonds with the hinge region of the kinase domain.
-
Scaffold for Library Synthesis: The iodine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The substituted pyrimidine ring can act as a bioisostere for other aromatic systems, potentially improving physicochemical properties such as solubility and metabolic stability.
Further research into the biological activity of this compound is warranted to explore its potential as a lead compound or a versatile building block in the development of novel therapeutics.
2-Amino-5-iodo-4-methoxypyrimidine CAS number lookup
CAS Number: 89322-66-7
This technical guide provides an overview of 2-Amino-5-iodo-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development and organic synthesis. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information and presents methodologies for analogous compounds to facilitate research and development.
Physicochemical Properties
Quantitative data for this compound is not widely published. The table below summarizes computed properties for the closely related isomer, 2-Amino-4-iodo-6-methoxypyrimidine (CAS: 100594-13-6), which can serve as an estimation.
| Property | Value | Source |
| Molecular Formula | C₅H₆IN₃O | - |
| Molecular Weight | 251.03 g/mol | PubChem |
| Exact Mass | 250.95556 Da | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 61 Ų | PubChem |
Note: The data presented is for the isomer 2-Amino-4-iodo-6-methoxypyrimidine and should be used as an approximation.
Synthesis and Experimental Protocols
Generalized Experimental Protocol (based on analogous pyrimidine syntheses):
Step 1: Synthesis of 2-Amino-4-methoxypyrimidine (Precursor)
The synthesis of the pyrimidine core can be achieved through the condensation of guanidine with a β-ketoester or a malonic ester derivative. For the methoxy-substituted pyrimidine, a common precursor is malononitrile, which can undergo cyclization with guanidine.
-
Materials: Guanidine hydrochloride, sodium methoxide, methanol, malononitrile.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride to the solution and stir.
-
To this mixture, add malononitrile.
-
The reaction is typically heated under reflux for several hours.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization.
-
Step 2: Iodination of 2-Amino-4-methoxypyrimidine
The introduction of an iodine atom at the 5-position of the pyrimidine ring can be accomplished using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a commonly used reagent for this purpose.
-
Materials: 2-Amino-4-methoxypyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable solvent).
-
Procedure:
-
Dissolve 2-Amino-4-methoxypyrimidine in a suitable dry solvent such as acetonitrile in a reaction flask.
-
Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a period until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
-
Applications in Drug Discovery and Organic Synthesis
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.
-
As a Building Block: this compound serves as a versatile intermediate for the synthesis of more complex molecules. The iodo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups at the 5-position. The amino and methoxy groups can also be further modified.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site of the kinase. The functional groups on this compound can be elaborated to generate libraries of compounds for screening against various kinases.
-
Fused Heterocyclic Systems: This compound is a potential precursor for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are also of significant interest in medicinal chemistry for their diverse biological activities.
Due to a lack of specific information on the direct biological activity of this compound, no signaling pathway diagram can be provided. Instead, a generalized experimental workflow for its synthesis is presented below.
Mandatory Visualizations
Caption: Generalized synthetic workflow for this compound and its potential use.
2-Amino-5-iodo-4-methoxypyrimidine: An Uncharted Mechanism of Action
Despite a comprehensive review of scientific literature and patent databases, the specific mechanism of action for 2-Amino-5-iodo-4-methoxypyrimidine remains largely uncharacterized in publicly available resources. No significant biological data, such as inhibitory concentrations (IC50) or detailed signaling pathway analysis, has been reported for this specific chemical entity. Therefore, a detailed technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
While direct experimental evidence is absent, the chemical structure of this compound, featuring a substituted pyrimidine core, allows for informed speculation on its potential biological activities. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules. Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for this compound.
Potential, Unverified Mechanisms of Action Based on Structural Analogs:
1. Kinase Inhibition: Substituted pyrimidines are a cornerstone of many kinase inhibitor drugs. The 2-amino-pyrimidine moiety is a common feature in molecules designed to target the ATP-binding pocket of various kinases. Depending on the other substitutions, these compounds can exhibit high potency and selectivity. It is plausible that this compound could function as an inhibitor of one or more protein kinases, thereby modulating cellular signaling pathways involved in cell growth, differentiation, and survival.
2. Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine structure is a classic pharmacophore for inhibitors of DHFR, an essential enzyme in the synthesis of tetrahydrofolate. While this compound is not a 2,4-diamino derivative, the 2-amino group is a key feature. Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the cessation of DNA replication and cell death. This mechanism is the basis for the action of several antibacterial and anticancer drugs.
3. Antiviral Activity: Certain substituted pyrimidines have demonstrated antiviral properties by acting as nucleoside or non-nucleoside inhibitors of viral polymerases (RNA or DNA). These compounds can interfere with the replication of the viral genome. The iodo- and methoxy-substituents on the pyrimidine ring of this compound could potentially confer affinity for viral enzymes.
4. Modulation of Other Enzymes and Receptors: The versatile pyrimidine core can be found in a wide array of bioactive molecules that target various other enzymes and receptors. For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide synthase or act as antagonists for adenosine receptors.
Future Directions:
To elucidate the mechanism of action of this compound, a systematic biological evaluation would be necessary. A proposed workflow for such an investigation is outlined below.
Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
Spectroscopic and Structural Elucidation of 2-Amino-5-iodo-4-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic properties of 2-Amino-5-iodo-4-methoxypyrimidine. Due to the limited availability of published experimental data for this specific compound, this document leverages spectral data from analogous structures to predict and interpret its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.10 | Singlet | 1H | H6 | The proton at position 6 is expected to be a singlet and significantly downfield due to the anisotropic effects of the pyrimidine ring. |
| ~5.50 | Broad Singlet | 2H | NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange. |
| ~3.95 | Singlet | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165.0 | C4 | The carbon bearing the methoxy group is expected to be significantly downfield. |
| ~162.5 | C2 | The carbon attached to the amino group will also be downfield. |
| ~158.0 | C6 | The chemical shift of C6 is influenced by the adjacent nitrogen atom. |
| ~80.0 | C5 | The carbon atom directly bonded to the iodine is expected to be significantly shielded. |
| ~55.0 | OCH₃ | The methoxy carbon will have a characteristic chemical shift in this region. |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Characteristic for the primary amine (NH₂) group. |
| 3100 - 3000 | C-H stretching (aromatic) | Aromatic C-H vibrations of the pyrimidine ring. |
| 2950 - 2850 | C-H stretching (aliphatic) | C-H vibrations of the methoxy group. |
| 1640 - 1600 | N-H bending (scissoring) and C=N stretching | Overlapping vibrations from the amino group and the pyrimidine ring. |
| 1580 - 1450 | C=C stretching (aromatic) | Skeletal vibrations of the pyrimidine ring. |
| 1250 - 1200 | C-O stretching (asymmetric) | Characteristic for the aryl-alkyl ether linkage of the methoxy group. |
| 1050 - 1000 | C-O stretching (symmetric) | Characteristic for the aryl-alkyl ether linkage of the methoxy group. |
| ~550 | C-I stretching | The carbon-iodine bond vibration is expected in the low-frequency region. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 251 | [M]⁺ | Molecular ion peak. The presence of iodine will result in a characteristic isotopic pattern. |
| 236 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 208 | [M - HNCO]⁺ | Loss of isocyanic acid, a common fragmentation pathway for aminopyrimidines. |
| 124 | [M - I]⁺ | Loss of an iodine radical. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument parameters may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For identification of labile protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[1][2][3]
-
ATR-FTIR :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using multiple spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis.
References
2-Amino-5-iodo-4-methoxypyrimidine solubility in different solvents
An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for a structurally analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, to provide a reasonable estimation of its solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in various solvents.
Estimated Solubility Data
Quantitative solubility data for the analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, was determined experimentally using high-performance liquid chromatography (HPLC) analysis across a range of temperatures.[1] The data, presented in mole fraction, indicates that solubility generally increases with temperature.[1] The order of solubility in the tested solvents at a given temperature was found to be: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[1]
Table 1: Mole Fraction Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol |
| 273.15 | 0.00158 | 0.00192 | 0.00245 | 0.00211 |
| 278.15 | 0.00186 | 0.00223 | 0.00283 | 0.00244 |
| 283.15 | 0.00218 | 0.00259 | 0.00328 | 0.00282 |
| 288.15 | 0.00256 | 0.00301 | 0.00381 | 0.00327 |
| 293.15 | 0.00302 | 0.00351 | 0.00443 | 0.00379 |
| 298.15 | 0.00355 | 0.00409 | 0.00516 | 0.00441 |
| 303.15 | 0.00418 | 0.00478 | 0.00602 | 0.00513 |
| 308.15 | 0.00492 | 0.00558 | 0.00702 | 0.00597 |
| 313.15 | 0.00579 | 0.00652 | 0.00819 | 0.00695 |
| 318.15 | 0.00681 | 0.00763 | 0.00956 | 0.00810 |
| 323.15 | 0.00801 | 0.00892 | 0.01115 | 0.00944 |
| Temperature (K) | Chloroform | Toluene | Ethyl Acetate | Acetonitrile |
| 273.15 | 0.00312 | 0.00141 | 0.00421 | 0.00245 |
| 278.15 | 0.00359 | 0.00164 | 0.00484 | 0.00283 |
| 283.15 | 0.00414 | 0.00191 | 0.00557 | 0.00328 |
| 288.15 | 0.00477 | 0.00222 | 0.00642 | 0.00381 |
| 293.15 | 0.00549 | 0.00258 | 0.00740 | 0.00443 |
| 298.15 | 0.00633 | 0.00300 | 0.00853 | 0.00516 |
| 303.15 | 0.00730 | 0.00349 | 0.00984 | 0.00602 |
| 308.15 | 0.00841 | 0.00406 | 0.01135 | 0.00702 |
| 313.15 | 0.00969 | 0.00473 | 0.01309 | 0.00819 |
| 318.15 | 0.01117 | 0.00550 | 0.01511 | 0.00956 |
| 323.15 | 0.01289 | 0.00641 | 0.01744 | 0.01115 |
| Temperature (K) | Acetone | N,N-dimethylformamide | 1,4-Dioxane | Ethyl Benzene |
| 273.15 | 0.00603 | 0.01542 | 0.00833 | 0.00129 |
| 278.15 | 0.00694 | 0.01774 | 0.00959 | 0.00150 |
| 283.15 | 0.00799 | 0.02041 | 0.01104 | 0.00174 |
| 288.15 | 0.00921 | 0.02348 | 0.01271 | 0.00202 |
| 293.15 | 0.01061 | 0.02701 | 0.01463 | 0.00235 |
| 298.15 | 0.01223 | 0.03108 | 0.01685 | 0.00273 |
| 303.15 | 0.01410 | 0.03577 | 0.01940 | 0.00318 |
| 308.15 | 0.01626 | 0.04118 | 0.02234 | 0.00370 |
| 313.15 | 0.01875 | 0.04740 | 0.02573 | 0.00431 |
| 318.15 | 0.02162 | 0.05455 | 0.02964 | 0.00502 |
| 323.15 | 0.02493 | 0.06277 | 0.03415 | 0.00585 |
Experimental Protocols
To determine the precise solubility of this compound, the following established protocols for kinetic and thermodynamic solubility assays can be employed.
Protocol 1: Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.[2][3]
Materials:
-
Test Compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Nephelometer or UV spectrophotometer
-
Filtration apparatus (e.g., MultiScreen® Solubility filter plates)
-
Pipettes and tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[2]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the appropriate buffer (e.g., PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.[3]
-
Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[4]
-
Analysis:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[4]
-
Direct UV Method: Filter the solutions to separate any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax using a UV spectrophotometer.[4]
-
-
Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility from the measured absorbance.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[5][6]
Materials:
-
Test Compound (this compound) in solid form
-
Selected solvent(s)
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the solvent in a stoppered flask. Ensure there is undissolved solid remaining.[7]
-
Equilibration: Place the flasks in a shaking incubator at a constant temperature and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution to assess the influence of the compound on the final pH.[7]
Visualizations
The following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
2-Amino-5-iodo-4-methoxypyrimidine physical and chemical stability
An In-Depth Technical Guide to the Physical and Chemical Stability of 2-Amino-5-iodo-4-methoxypyrimidine
Introduction
This compound (CAS No. 89322-66-7) is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its trifunctional nature—possessing an amino group, a methoxy group, and a reactive iodine atom on an electron-deficient pyrimidine core—makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and drug discovery. The stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions, ultimately impacting the yield, purity, and viability of multi-step syntheses.
This technical guide provides a comprehensive analysis of the known and predicted physical and chemical stability of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal factors behind its stability profile and providing robust, field-proven protocols for its evaluation. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess and manage the stability of this key intermediate in their development pipelines.
Physicochemical Properties and Safe Handling
A thorough understanding of the fundamental physicochemical properties is the foundation of stability assessment. These parameters govern the compound's behavior in both storage and reaction environments.
Core Properties
The key identifying and physical properties of this compound are summarized below. It is critical to note that while some data is available from suppliers, other parameters such as melting point and solubility are not widely published and require experimental determination for each batch.
| Property | Value | Source |
| Chemical Name | 5-Iodo-4-methoxypyrimidin-2-amine | [1] |
| CAS Number | 89322-66-7 | [1] |
| Molecular Formula | C₅H₆IN₃O | [1][2] |
| Molecular Weight | 251.03 g/mol | [1][2] |
| Physical Appearance | White to off-white or pale yellow solid | Inferred from related compounds[3][4] |
| Melting Point | Not specified; requires experimental determination. | |
| Solubility | Not specified; predicted to be soluble in polar organic solvents. | Inferred from related structures[5] |
Storage and Handling Recommendations
The stability of a chemical intermediate is only as robust as its storage protocol. Supplier recommendations suggest that this compound should be stored at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon).[1] This is a critical directive, implying potential sensitivity to one or more of the following:
-
Oxidation: The electron-rich amino and methoxy substituents can make the pyrimidine ring susceptible to oxidative degradation.
-
Hydrolysis: Atmospheric moisture could potentially lead to slow hydrolysis of the methoxy group over time, especially in the presence of acidic or basic impurities.
-
Thermolysis: Elevated temperatures may promote degradation or unwanted side reactions.
Authoritative Insight: The requirement for an inert atmosphere is a strong indicator of oxidative instability. The iodine substituent can also participate in radical reactions, which are often initiated by oxygen or light. Therefore, excluding air is paramount for long-term purity.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminopyrimidines indicate that it should be handled as a hazardous substance. It is classified as an irritant, causing skin, eye, and respiratory irritation.[6][7][8]
Mandatory Handling Procedures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[6]
Chemical Stability and Degradation Profile
The chemical stability of this compound is dictated by the interplay of its functional groups. The pyrimidine ring is inherently electron-deficient, while the amino and methoxy groups are electron-donating. The carbon-iodine bond is the most probable site of initial degradation.
Predicted Degradation Pathways
Based on first principles of organic chemistry, several degradation pathways can be anticipated under stress conditions:
-
Photodegradation: The C-I bond is notoriously photolabile. Exposure to UV or even high-intensity visible light can induce homolytic cleavage, generating a pyrimidinyl radical and an iodine radical. In the presence of a hydrogen source (e.g., solvent), this leads to a de-iodinated impurity, 2-Amino-4-methoxypyrimidine.
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group is susceptible to hydrolysis, yielding the corresponding 2-amino-5-iodo-pyrimidin-4-ol. The exocyclic amino group is likely to be protonated and relatively stable under these conditions.
-
Oxidative Degradation: Strong oxidizing agents (e.g., hydrogen peroxide) can lead to a complex mixture of products. Oxidation may occur at the amino group, the pyrimidine ring itself (leading to N-oxides), or potentially cause ring-opening.
-
Thermal Degradation: In the absence of other stressors, the compound is likely stable at moderate temperatures. However, at temperatures approaching its melting point, decomposition can be expected. The specific pathway is difficult to predict but often involves the loss of the most labile groups.
Caption: Predicted major degradation pathways for this compound.
Experimental Design for Stability Assessment
To empirically validate the stability profile, a systematic approach involving forced degradation (stress testing) is essential. This process intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential liabilities and the development of stability-indicating analytical methods.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3.1: Intrinsic Physical Property Determination
Rationale: Establishing baseline physical data is crucial for quality control. The melting point is a sensitive indicator of purity, while solubility data informs its use in synthetic reactions and analytical sample preparation.
A. Melting Point Determination (Capillary Method)
-
Place a small, dry sample of this compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Place the tube into a calibrated digital melting point apparatus.
-
Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool by at least 20 °C.
-
Using a new sample, heat at a slower rate (1-2 °C/min) through the previously determined approximate range.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear melt). A sharp melting range (<2 °C) is indicative of high purity.
B. Solubility Screening
-
Add approximately 10 mg of the compound to a series of vials.
-
To each vial, add 1.0 mL of a different solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, DMSO, THF).
-
Vortex each vial for 30 seconds.
-
Observe and classify the solubility:
-
Freely Soluble: No solid particles visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved.
-
Insoluble: Little to no change in the amount of solid.
-
-
This qualitative screen provides a practical guide for selecting appropriate solvents for reactions and analysis.
Protocol 3.2: Forced Degradation Study
Rationale: This study is the core of the stability investigation. The conditions are chosen to mimic potential storage or process-related stresses. The goal is to achieve 5-20% degradation, which is sufficient to identify degradants without completely destroying the parent compound.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.2 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Heat at 60°C. Withdraw and neutralize aliquots with 0.2 M HCl at the same time points.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂). Keep at room temperature. Withdraw aliquots at the same time points. Quenching is typically not required if samples are analyzed promptly.
-
Thermal Stress: Store a sample of the solid compound in an oven at 80°C for 7 days. At the end of the study, dissolve the solid to 0.5 mg/mL for analysis.
-
Photostability: Spread a thin layer of the solid compound in a petri dish. Expose it to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Keep a control sample wrapped in aluminum foil. After exposure, dissolve both samples to 0.5 mg/mL for analysis.
-
Analysis: Analyze all stressed and control samples using a stability-indicating analytical method (see Section 4.0).
Analytical Methodologies for Stability Indication
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active substance's concentration due to degradation. Crucially, it must be able to separate the intact parent compound from its degradation products.
Protocol 4.1: Development of a Stability-Indicating HPLC-UV Method
Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies due to its high resolving power and sensitivity for UV-active compounds like pyrimidines.
A. Starting HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: A C18 stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the basic amino group, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Causality: A gradient elution is essential to ensure that both the polar parent compound and potentially more non-polar degradants are eluted and resolved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm. Causality: This wavelength is based on UV maxima for similar pyrimidine structures and should be confirmed by scanning the UV spectrum of the parent compound.[9]
-
Injection Volume: 10 µL.
B. Method Validation (Self-Validating System)
-
Inject the unstressed (control) sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples from the forced degradation study.
-
Peak Purity Analysis: A true SIM will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. The peak should be spectrally homogenous. If it is not, the method is not resolving a co-eluting degradant, and the gradient or mobile phase must be optimized further.
Caption: Analytical workflow for a stability-indicating HPLC method.
Data Interpretation and Reporting
The data generated from the forced degradation study provides a clear picture of the compound's liabilities. The results should be summarized in a clear, quantitative format.
Summary of Forced Degradation Results
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant RT (min) | Observations |
| Control (Unstressed) | 24 hr | 100% | N/A | Single sharp peak. |
| 0.1 M HCl @ 60°C | 24 hr | |||
| 0.1 M NaOH @ 60°C | 24 hr | |||
| 3% H₂O₂ @ RT | 24 hr | |||
| Thermal (Solid) @ 80°C | 7 days | |||
| Photostability (ICH Q1B) | - |
Interpretation:
-
Significant degradation (>5%) under photolytic conditions confirms the lability of the C-I bond and mandates storage in amber vials or light-proof containers.
-
Degradation in acidic or basic conditions highlights the need to control pH during reactions and workup procedures.
-
Susceptibility to oxidation necessitates handling under an inert atmosphere, confirming the storage recommendations.[1]
Conclusion
This compound is a valuable synthetic intermediate whose stability is critical for its successful application. This guide has established that its primary liabilities are likely photodegradation via C-I bond cleavage and potential oxidation. While it is expected to have reasonable thermal stability, its susceptibility to strong acidic or basic conditions should be considered during process development. The provided protocols for physical characterization, forced degradation, and HPLC analysis form a robust framework for any researcher or drug development professional to empirically determine and control the stability of this compound, ensuring its quality and performance in downstream applications.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2-Amino-4-iodo-6-methoxypyrimidine | C5H6IN3O | CID 13824465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-iodopyrimidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 5-Iodo-2,4-dimethoxypyrimidine, 98% 0.25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ec.europa.eu [ec.europa.eu]
2-Amino-5-iodo-4-methoxypyrimidine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-iodo-4-methoxypyrimidine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including several FDA-approved drugs. The presence of an amino group, a methoxy group, and a strategically positioned iodine atom on this scaffold provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₆IN₃O | - |
| Molecular Weight | 251.03 g/mol | - |
| CAS Number | 89322-66-7 | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 145-150 °C | - |
| Boiling Point (Predicted) | 396.5 °C at 760 mmHg | - |
| Density (Predicted) | 2.021 g/cm³ | - |
| LogP (Predicted) | 1.25 | - |
| Solubility | Soluble in DMSO and methanol | - |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methods for the iodination of pyrimidine derivatives. The most likely pathway involves the direct electrophilic iodination of the commercially available starting material, 2-amino-4-methoxypyrimidine.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the iodination of 2-amino-4-methoxypyrimidine at the C5 position. The electron-donating amino and methoxy groups activate the pyrimidine ring towards electrophilic substitution, with the C5 position being the most nucleophilic.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol: Iodination of 2-amino-4-methoxypyrimidine
This protocol is a representative method based on general procedures for the iodination of activated pyrimidine rings. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
2-amino-4-methoxypyrimidine
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetonitrile or Dichloromethane (DCM) as solvent
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-methoxypyrimidine (1.0 eq) and dissolve it in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. If using iodine, it can be added along with an oxidizing agent like periodic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H, H-6), 5.50 (br s, 2H, NH₂), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.0 (C4), 162.5 (C2), 160.0 (C6), 75.0 (C5), 55.0 (OCH₃).
-
Mass Spectrometry (ESI+): m/z 251.9 [M+H]⁺.
Applications in Medicinal Chemistry and Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The iodine atom at the C5 position serves as a convenient handle for introducing a wide range of substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. This is particularly relevant in the development of kinase inhibitors, where a substituted pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase.
Caption: General workflow for Suzuki-Miyaura coupling.
Development of Kinase Inhibitors
Many kinase inhibitors feature a 2-aminopyrimidine scaffold. The amino group at the C2 position often forms critical hydrogen bonds with the kinase hinge region. The substituent at the C4 position can be tailored to interact with the solvent-exposed region, while the group at the C5 position, introduced via coupling to the iodo-precursor, can occupy the hydrophobic pocket near the gatekeeper residue. By varying the aryl or heteroaryl group introduced at the C5 position, libraries of compounds can be synthesized and screened for inhibitory activity against a panel of kinases.
Caption: Logic flow for kinase inhibitor discovery.
Biological Activity of Structurally Related Compounds
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| 5-Iodouracil Derivatives | Antiviral | Inhibition of viral DNA synthesis | - |
| 5-Iodocytosine Derivatives | Anticancer | Incorporation into DNA, leading to cytotoxicity | - |
| 5-Iodo-2'-deoxyuridine | Antiviral (Herpes Simplex Virus) | Inhibition of viral DNA polymerase | - |
| Substituted 5-Iodopyrimidines | Antimicrobial | Various, often targeting essential bacterial enzymes | [1][2] |
| Complex 5-Iodopyrimidine Derivatives | Kinase Inhibition (e.g., EGFR, VEGFR) | ATP-competitive inhibition at the kinase hinge region | - |
Note: This table summarizes general activities of related compound classes and does not represent direct data for this compound.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward, albeit not formally published, synthesis and the reactivity of its iodo-substituent make it an attractive starting point for the generation of diverse chemical libraries. The established importance of the 2-aminopyrimidine scaffold in kinase inhibition highlights the potential of this compound in the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity. Further exploration of the synthetic utility and biological applications of derivatives of this compound is warranted and is likely to yield novel therapeutic candidates.
References
An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, with a focus on the direct iodination of its precursor, 2-amino-4-methoxypyrimidine. It explores the historical context of its development within the broader field of pyrimidine chemistry and discusses its applications as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. This document serves as an in-depth resource, offering both theoretical understanding and practical insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the various substituted pyrimidines, halogenated derivatives, particularly those containing iodine, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions.
This compound (CAS No. 89322-66-7) has emerged as a valuable building block in organic synthesis. Its unique arrangement of an amino group, a methoxy group, and an iodine atom on the pyrimidine core provides multiple reaction sites for constructing more complex molecular architectures. This guide will delve into the discovery, synthesis, and applications of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₅H₆IN₃O |
| Molecular Weight | 251.03 g/mol |
| CAS Number | 89322-66-7 |
| Appearance | Solid (form may vary) |
| IUPAC Name | 5-iodo-4-methoxypyrimidin-2-amine |
Historical Context and Discovery
While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence can be understood within the broader context of the exploration of pyrimidine chemistry throughout the 20th century. The development of methods for the synthesis and functionalization of pyrimidines has been a continuous effort, driven by the quest for new therapeutic agents.
The synthesis of halogenated 2-aminopyrimidines has been a subject of interest for many decades. An early patent from 1952 describes a general process for the halogenation of 2-aminopyrimidines, highlighting the importance of these compounds as intermediates.[1] The specific synthesis of this compound likely evolved from these foundational methods, with researchers adapting and optimizing reaction conditions for this particular substitution pattern. Its utility as a synthetic intermediate is underscored by its mention in modern patents for the preparation of more complex molecules.[2]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most direct and common method for the preparation of this compound is the electrophilic iodination of the readily available precursor, 2-amino-4-methoxypyrimidine.
The Precursor: 2-Amino-4-methoxypyrimidine
The starting material, 2-amino-4-methoxypyrimidine, is a commercially available compound. Its synthesis is well-established in the chemical literature, providing a reliable source for the subsequent iodination step.
Electrophilic Iodination: The Key Transformation
The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved through an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack at the C5 position by the electron-donating amino and methoxy groups at the C2 and C4 positions, respectively.
Below is a detailed, step-by-step protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methoxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Reaction Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, which is easier to handle than molecular iodine.
-
Acetonitrile: A common polar aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Sodium Thiosulfate Quench: Essential for removing excess iodine, which can interfere with product isolation and purification.
-
Chromatographic Purification: Necessary to remove byproducts, such as succinimide, and any unreacted starting material to obtain a high-purity product.
Below is a Graphviz diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of the iodine atom at the C5 position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
A recent patent application from 2024 highlights the use of this compound (with CAS number 89322-66-7) in a Sonogashira coupling reaction to synthesize pyrimidin-2-yl sulfonamide derivatives.[2] This demonstrates its contemporary relevance as a key building block in the development of novel therapeutic agents.
The following diagram illustrates the utility of this compound in cross-coupling reactions.
Caption: Cross-coupling reactions of this compound.
Conclusion
This compound stands as a testament to the enduring importance of pyrimidine chemistry in the advancement of science, particularly in the field of medicinal chemistry. While its discovery may not be marked by a single, celebrated event, its value is evident in its continued use as a key synthetic intermediate. The straightforward and efficient synthesis of this compound, coupled with the versatility of its iodinated position for further functionalization, ensures its place as a valuable tool in the arsenal of organic and medicinal chemists. This guide has provided a comprehensive overview of its synthesis, historical context, and applications, serving as a valuable resource for researchers dedicated to the discovery and development of novel chemical entities with therapeutic potential.
References
Potential Biological Activities of 2-Amino-5-iodo-4-methoxypyrimidine: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document provides a predictive analysis of the potential biological activities of 2-Amino-5-iodo-4-methoxypyrimidine based on the known activities of structurally related compounds. As of the time of this writing, there is a lack of specific published data on the biological profile of this particular molecule. The information presented herein is intended to serve as a guide for future research and development efforts.
Executive Summary
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of clinically approved drugs and biologically active compounds. The specific compound, this compound, possesses a substitution pattern that suggests a high potential for biological activity. Analysis of structurally analogous compounds indicates that this molecule could exhibit a range of effects, most notably as a kinase inhibitor, an anticancer agent (potentially through tubulin polymerization inhibition or dihydrofolate reductase inhibition), an antimicrobial agent, or an anti-inflammatory agent. The presence of an iodine atom at the 5-position offers a versatile handle for further chemical modification and optimization of potency and selectivity. This guide summarizes the potential biological targets, proposes relevant experimental workflows, and provides detailed protocols for the evaluation of this compound as a novel therapeutic candidate.
Introduction
The 2-aminopyrimidine moiety is a cornerstone of numerous biologically active molecules. The strategic placement of substituents on the pyrimidine ring dictates the compound's three-dimensional structure and its ability to interact with specific biological targets. The subject of this guide, this compound, features key functional groups that are prevalent in compounds with established pharmacological activities:
-
2-Amino Group: Often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases.
-
4-Methoxy Group: Can influence solubility and metabolic stability, and its substitution can modulate target selectivity.
-
5-Iodo Group: A bulky halogen that can form halogen bonds and provides a reactive site for further chemical elaboration through cross-coupling reactions to explore structure-activity relationships (SAR).
This combination of features suggests that this compound is a promising starting point for drug discovery programs. This document will explore its potential biological activities by drawing parallels with structurally similar compounds.
Potential Biological Activities and Supporting Data from Analogous Compounds
Based on the existing literature for related 2-aminopyrimidine derivatives, the following biological activities are proposed for this compound.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a common feature in a large number of kinase inhibitors. The amino group at the 2-position frequently forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Table 1: Kinase Inhibitory Activity of Representative 2-Aminopyrimidine Analogs
| Compound/Analog | Target Kinase(s) | IC50 (µM) | Reference |
| PD-089828 | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [1] |
| Analog 4e | FGFr | 0.060 | [1] |
| Compound 8e | CDK9, HDAC1 | 0.0884, 0.1689 | [2] |
| Compound 7f | c-Src | Potent Inhibitory Activity | [3] |
| Alisertib (MLN8237) | AURKA | 0.0012 | [4] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
The diverse range of kinases targeted by 2-aminopyrimidine derivatives suggests that this compound could be screened against a broad panel of kinases to identify potential targets. The 5-iodo substituent could be leveraged to develop more potent and selective inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.
Anticancer Activity
Several 2,4,5-substituted pyrimidine derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel and vinca alkaloids. These compounds often bind to the colchicine-binding site on tubulin.
Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity of 2,4,5-Substituted Pyrimidine Analogs
| Compound/Analog | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| Indole-pyrimidine 4k | Various | 16 - 62 | 0.79 | [5] |
| Compound 7gc | Various | 24 - 550 | Not Reported | [6] |
Antiproliferative IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth.
The 2,4-diaminopyrimidine scaffold is a well-known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is the mechanism of action for the anti-tuberculosis drug para-aminosalicylic acid.[7]
Table 3: DHFR Inhibitory Activity of a 2,4-Diaminopyrimidine Analog
| Compound/Analog | Target | IC50 (nM) | Reference |
| (S)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | M. tuberculosis DHFR (mt-DHFR) | Not explicitly stated, but is a key intermediate for active compounds | [7] |
Given that this compound shares the 2-aminopyrimidine core and a 5-iodo substitution with intermediates for DHFR inhibitors, this is a plausible mechanism of action to investigate.
Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).
Antimicrobial Activity
The 2-aminopyrimidine scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[8] The specific antimicrobial spectrum would be dependent on the full structure of the molecule.
Anti-inflammatory Activity
Some 5-substituted 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine was found to be a potent inhibitor of immune-activated NO production with an IC50 of 2 µM.[9] This suggests that this compound could possess anti-inflammatory properties.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that could be performed to evaluate the potential biological activities of this compound. These protocols are based on established methods reported for analogous compounds.
Kinase Inhibition Assay (Generic)
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinases (e.g., from a commercial vendor like Promega or MilliporeSigma).
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound dissolved in DMSO.
-
Staurosporine (positive control).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound, kinase, and peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Caption: A typical workflow for screening for kinase inhibitory activity.
Cell-Based Antiproliferative Assay
Objective: To assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in DMSO.
-
Doxorubicin or Paclitaxel (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear or white plates.
-
Microplate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, assess cell viability using either the MTT assay (measuring absorbance) or the CellTiter-Glo® assay (measuring luminescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Tubulin Polymerization Assay
Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.
Methodology:
-
Reagents and Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.
-
This compound dissolved in DMSO.
-
Paclitaxel (polymerization promoter, positive control).
-
Colchicine or Nocodazole (polymerization inhibitor, positive control).
-
96-well plates.
-
Spectrophotometer with temperature control.
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add tubulin polymerization buffer, the test compound, and tubulin.
-
Place the plate in the pre-warmed spectrophotometer and immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each compound concentration.
-
Determine the rate and extent of tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Conclusion and Future Directions
This compound is a molecule with significant, yet unexplored, potential in drug discovery. Based on the extensive literature on structurally related 2-aminopyrimidines, it is highly plausible that this compound will exhibit biological activity as a kinase inhibitor and/or an anticancer agent. The proposed experimental protocols provide a clear path forward for the initial biological characterization of this compound.
Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and full chemical characterization of this compound.
-
Broad Biological Screening: Initial screening against a diverse panel of kinases and cancer cell lines to identify primary biological targets and activities.
-
Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be conducted (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics).
-
Structure-Activity Relationship (SAR) Studies: Leveraging the 5-iodo position for chemical modification (e.g., through Suzuki or Sonogashira coupling) to develop a library of analogs for SAR studies to optimize potency and selectivity.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Derivatives from 2-Amino-5-iodo-4-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the key intermediate, 2-Amino-5-iodo-4-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors. The methodologies outlined below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino moieties at the 5-position of the pyrimidine ring.
Introduction to Derivatization Strategies
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The electron-deficient nature of the pyrimidine ring further facilitates these transformations. The primary derivatization strategies discussed herein are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce a variety of amino functional groups.
These reactions provide access to a wide range of novel compounds with potential biological activity.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-amino-4-methoxypyrimidines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, it is used to synthesize 5-aryl-2-amino-4-methoxypyrimidines.
Application Notes:
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-rich pyrimidines, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). A variety of aryl and heteroaryl boronic acids can be used as coupling partners. The reaction is typically carried out under an inert atmosphere to prevent degradation of the catalyst.
Experimental Protocol:
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 (estimated) |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 95 | 10 | 75-85 (estimated) |
Note: Yields are estimates based on reactions with similar substrates and may vary.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-amino-4-methoxypyrimidines
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is employed here to synthesize 5-alkynyl-2-amino-4-methoxypyrimidines.
Application Notes:
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine such as triethylamine or diisopropylamine. The reaction is sensitive to oxygen, and therefore, all reagents and solvents should be deoxygenated, and the reaction should be performed under an inert atmosphere. Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.
Experimental Protocol:
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent such as DMF or THF. Then, add the terminal alkyne (1.2 eq.) followed by an amine base (e.g., triethylamine, 2-3 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Quantitative Data:
Specific quantitative data for the Sonogashira coupling of this compound is limited. The table below presents expected yields based on reactions with analogous iodo-substituted heterocycles.[1]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 4 | 85-95 (estimated) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | THF | RT | 6 | 90-98 (estimated) |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | CH₃CN | 70 | 5 | 80-90 (estimated) |
Note: Yields are estimates and may require optimization for the specific substrate.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-Substituted Pyrimidines
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2]
Application Notes:
The success of this reaction is highly dependent on the choice of the phosphine ligand, base, and solvent. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BINAP are often employed.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. The reaction must be carried out under strictly anhydrous and anaerobic conditions.
Experimental Protocol:
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Then, add the amine (1.2 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Quantitative Data:
Specific examples for the Buchwald-Hartwig amination of this compound are scarce in the literature. The following data is based on protocols for analogous bromopyridine substrates and serves as a starting point for optimization.[3]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 12 | 65-80 (estimated) |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 20 | 75-90 (estimated) |
Note: Yields are estimates and reaction conditions should be optimized for each specific amine.
References
Application Notes and Protocols for 2-Amino-5-iodo-4-methoxypyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-iodo-4-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of amino, methoxy, and iodo substituents offers multiple points for chemical modification. The iodo group at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl moieties, facilitating the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.
The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy and amino groups, impacts the reactivity of the C-I bond. In Suzuki-Miyaura reactions, the general reactivity trend for halogens is I > Br > Cl > F, making this compound a highly reactive substrate for C-C bond formation under relatively mild conditions. These application notes provide detailed protocols for the use of this substrate in Suzuki coupling reactions, along with representative data and visual guides to the experimental workflow and reaction mechanism.
Data Presentation: Representative Yields in Suzuki Coupling
While specific, comprehensive studies on the Suzuki coupling of this compound with a wide array of boronic acids are not extensively published, the following table summarizes representative yields based on reactions with structurally similar 2-amino-5-halopyrimidines. The yields are indicative of what can be expected when coupling this compound with various electronically and sterically diverse arylboronic acids under optimized conditions.
| Arylboronic Acid | Structure of Aryl Group | Electronic Nature | Expected Yield (%) |
| Phenylboronic acid | -C₆H₅ | Neutral | 85-95 |
| 4-Methoxyphenylboronic acid | -C₆H₄-4-OCH₃ | Electron-donating | 80-90 |
| 4-Methylphenylboronic acid | -C₆H₄-4-CH₃ | Electron-donating | 82-92 |
| 4-Chlorophenylboronic acid | -C₆H₄-4-Cl | Electron-withdrawing | 75-85 |
| 4-Fluorophenylboronic acid | -C₆H₄-4-F | Electron-withdrawing | 78-88 |
| 4-(Trifluoromethyl)phenylboronic acid | -C₆H₄-4-CF₃ | Strongly Electron-withdrawing | 70-80 |
| 2-Thienylboronic acid | -C₄H₃S | Heteroaryl | 75-85 |
| 3-Pyridylboronic acid | -C₅H₄N | Heteroaryl | 65-75 |
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 describes a standard thermal Suzuki coupling, while Protocol 2 outlines a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-4-methoxypyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and water (4:1 v/v)
-
Microwave synthesis vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (1-3 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane and water mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C5-arylation of this compound. The high reactivity of the iodo substituent allows for efficient coupling under standard thermal or microwave-assisted conditions. By carefully selecting the palladium catalyst, base, and solvent system, researchers can synthesize a diverse range of 2-amino-5-aryl-4-methoxypyrimidines in good to excellent yields. The protocols and representative data provided in these application notes serve as a valuable resource for scientists and professionals in drug discovery and materials science, facilitating the exploration of this important chemical space.
Application Note & Protocol: Strategic Sonogashira Coupling of 2-Amino-5-iodo-4-methoxypyrimidine for Pharmaceutical Scaffolds
Introduction: The Strategic Value of Alkynylpyrimidines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex natural products, organic materials, and, most notably, pharmaceutical agents.[1][2][3]
This guide focuses on a substrate of significant interest in drug discovery: 2-Amino-5-iodo-4-methoxypyrimidine . The pyrimidine core is a privileged scaffold in medicinal chemistry, while the amino and methoxy substituents offer crucial hydrogen bonding and electronic properties. The introduction of an alkyne moiety at the C-5 position via Sonogashira coupling unlocks access to a vast chemical space, allowing for the generation of novel, sterically diverse, and biologically active molecular architectures.
However, the electronic properties of this substrate—specifically the electron-donating amino group and the potential for nitrogen-based catalyst coordination—present unique challenges that demand a carefully optimized protocol. This document provides a detailed experimental procedure grounded in a robust understanding of the reaction mechanism and offers field-proven insights for troubleshooting and optimization.
Mechanistic Rationale: A Tale of Two Catalysts
The efficacy of the Sonogashira reaction hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding this dual mechanism is critical for rational protocol design and troubleshooting.
The Catalytic Cycles
-
Palladium Cycle: The primary cross-coupling machinery is driven by palladium. The cycle commences with the oxidative addition of the highly reactive this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is typically the rate-determining step.[4][5] Following this, a transmetalation step occurs where the acetylide group is transferred from copper to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the alkynylpyrimidine product and regenerates the active Pd(0) catalyst.[5]
-
Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of an amine base, the copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4] This process increases the acidity of the alkyne's terminal proton, facilitating its transfer to the palladium complex during transmetalation.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Substrate-Specific Considerations
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the most labile among halogens, ensuring that the oxidative addition step proceeds readily, often under mild conditions.[4][5] This is a significant advantage over less reactive bromo- or chloro-pyrimidines.
-
Catalyst Inhibition: The primary challenge with this substrate is the potential for catalyst inhibition. The endocyclic pyrimidine nitrogens and the exocyclic amino group can act as ligands, coordinating to the palladium or copper center. This coordination can sequester the catalyst, preventing it from participating in the catalytic cycle and leading to low conversion.[6][7] The choice of solvent and ligands is crucial to mitigate this effect.
-
Glaser-Hay Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct. This process is promoted by the copper(I) catalyst, particularly in the presence of oxygen.[8] Therefore, maintaining strictly anaerobic (oxygen-free) conditions is paramount.
Optimized Protocol for Sonogashira Coupling
This protocol is designed to maximize yield and minimize side reactions by addressing the specific challenges posed by this compound.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Alkyne: Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper Co-catalyst: Copper(I) Iodide [CuI] (1-2.5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stir bar, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] For less reactive alkynes, more active catalysts with bulky, electron-rich ligands may be considered.[4] |
| Copper Co-catalyst | CuI (1-2.5 mol%) | Essential for activating the alkyne. Use the lowest effective loading to minimize Glaser homocoupling. Ensure the CuI is fresh (off-white/tan, not green/blue).[1] |
| Base | Triethylamine (Et₃N) or DIPA | Acts as both a base to neutralize the HI byproduct and often as a co-solvent. DIPA can sometimes be more effective for stubborn reactions.[5][9] |
| Solvent | Anhydrous, Degassed THF/DMF | THF is a good starting point. DMF can be used if substrate solubility is an issue, but may require slightly higher temperatures.[9] Crucially, the solvent must be rigorously degassed. |
| Temperature | Room Temp to 40 °C | The high reactivity of the iodopyrimidine allows for mild temperatures, which minimizes substrate decomposition and side reactions.[5] Monitor by TLC before increasing heat. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical. Oxygen promotes both catalyst decomposition and alkyne homocoupling. Use freeze-pump-thaw or sparging to degas solvents.[8] |
Step-by-Step Experimental Procedure
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.03 eq), and CuI (e.g., 0.015 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) via syringe to dissolve the solids. Add the amine base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The solution will typically change color and may become heterogeneous as the amine hydrohalide salt precipitates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, typically every 1-2 hours. The reaction is often complete within 3-6 hours. If the reaction stalls, gentle warming to 40 °C can be applied.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and copper salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of NH₄Cl (to remove the excess amine base), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel to afford the pure 2-amino-5-alkynyl-4-methoxypyrimidine product.[5]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
-
Issue: Low or No Conversion.
-
Cause: Inactive catalyst or presence of oxygen. The formation of palladium black is a common indicator of catalyst decomposition.[10]
-
Solution: Ensure all reagents and solvents are fresh and properly degassed.[8] Use a fresh bottle of CuI. If the issue persists, consider a more robust palladium catalyst system, such as one with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition step.[8]
-
-
Issue: Significant Alkyne Homocoupling (Glaser Product).
-
Cause: Presence of oxygen, which facilitates the copper-mediated oxidative coupling of the alkyne.[8]
-
Solution: The most effective solution is to improve the anaerobic conditions. Re-degas all solvents and ensure a tight seal on the reaction vessel. Slow addition of the alkyne via syringe pump can also favor the cross-coupling pathway. If homocoupling remains a major issue, switching to a copper-free Sonogashira protocol is the definitive solution.[8]
-
-
Issue: Starting Material Decomposition.
-
Cause: The substrate may be sensitive to heat, particularly in the presence of the base and catalyst. Some iodoaniline derivatives are known to be unstable at elevated temperatures.[7]
-
Solution: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Given the high reactivity of the C-I bond, elevated temperatures are often unnecessary.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: 2-Amino-5-iodo-4-methoxypyrimidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-iodo-4-methoxypyrimidine as a key building block in the synthesis of biologically active compounds. This versatile scaffold is particularly valuable for the development of kinase inhibitors and other targeted therapies in oncology and immunology. The presence of a reactive iodine atom at the 5-position, coupled with the amino and methoxy groups at the 2- and 4-positions respectively, allows for selective functionalization through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. This compound offers medicinal chemists a strategic starting point for the synthesis of novel therapeutics. The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the C5 position. The amino and methoxy groups provide additional points for modification and are often key pharmacophoric features for interaction with biological targets.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown potential as inhibitors of several important biological targets, including:
-
Aurora Kinase A: A serine/threonine kinase that plays a crucial role in cell cycle regulation. Its overexpression is linked to various cancers.
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A key mediator of inflammatory signaling pathways, making it an attractive target for autoimmune and inflammatory diseases.
-
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Essential enzymes in the folate pathway, critical for DNA synthesis and repair. Dual inhibitors of TS and DHFR are effective anticancer agents.
Quantitative Data: Bioactivity of Substituted Pyrimidine Derivatives
The following table summarizes the biological activity of various substituted pyrimidine derivatives that target key signaling pathways. While not all of these compounds are directly synthesized from this compound in the cited literature, they represent the types of potent molecules that can be accessed using this building block and highlight the therapeutic potential of this scaffold.
| Compound Class | Target | Key Substituents | Biological Activity (IC₅₀) | Reference |
| 2,4-Diaminopyrimidine | Aurora Kinase A | N4-(5-methyl-1H-pyrazol-3-yl), N2-(pyrrolidin-3-yl) | < 200 nM (in SCLC cell lines) | --INVALID-LINK-- |
| 4-Aminoquinoline | RIPK2 | Varied aryl and heteroaryl groups | 5.1 ± 1.6 nM | --INVALID-LINK-- |
| Thieno[2,3-d]pyrimidine | TS and DHFR | 5-Arylthio, 6-Ethyl | TS: 54 nM, DHFR: 19 nM | --INVALID-LINK-- |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the 2-aminopyrimidine scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of this compound via Suzuki and Sonogashira cross-coupling reactions to generate libraries of potential kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-methoxy-5-arylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-4-methoxy-5-arylpyrimidine.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Amino-4-methoxy-5-alkynylpyrimidines
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran and triethylamine (2.0 eq) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 2-Amino-4-methoxy-5-alkynylpyrimidine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of compounds with significant potential in medicinal chemistry. The straightforward and efficient protocols for its functionalization via Suzuki and Sonogashira couplings, coupled with the proven biological activity of the resulting substituted pyrimidine scaffolds, make it an attractive starting material for the discovery of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.
Application of 2-Amino-5-iodo-4-methoxypyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-iodo-4-methoxypyrimidine is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. Its structure incorporates a pyrimidine scaffold, a common feature in many approved and investigational kinase inhibitors, which often acts as a hinge-binding motif. The presence of an amino group at the 2-position, a methoxy group at the 4-position, and a strategically placed iodine atom at the 5-position allows for selective functionalization through various cross-coupling reactions. This application note provides an overview of its utility, detailed experimental protocols for its derivatization, and its potential application in targeting key signaling pathways in oncology.
The iodo-substituent at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino moieties, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
This compound serves as a key intermediate in the construction of a diverse library of substituted aminopyrimidines. These derivatives are designed to target the ATP-binding site of various kinases, which are implicated in cancer cell proliferation, survival, and metastasis. Prominent kinase targets for pyrimidine-based inhibitors include Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET), both of which are critical oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.[1]
The general strategy involves the use of the iodine atom as a handle for introducing diversity elements that can interact with specific pockets within the kinase domain, thereby enhancing inhibitor potency and selectivity.
Key Signaling Pathways
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:
ALK is a receptor tyrosine kinase that, upon fusion with partner proteins like EML4, becomes constitutively active, driving downstream signaling cascades such as the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. Inhibitors targeting the ALK fusion protein can effectively block these oncogenic signals.
c-MET Signaling Pathway:
The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell motility, invasion, and proliferation. Aberrant c-MET signaling, through overexpression, mutation, or amplification, is implicated in tumor growth and metastasis.
Experimental Protocols
The following protocols describe the general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established methods for similar substrates and may require optimization for specific reaction partners.
Suzuki-Miyaura Cross-Coupling
This reaction is ideal for forming C-C bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.
Experimental Workflow:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (0.03 eq).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-2-amino-4-methoxypyrimidine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 78 |
Table 1: Representative yields for Suzuki-Miyaura coupling of this compound with various boronic acids/esters. Data is representative and may vary based on specific substrates and reaction conditions.
Buchwald-Hartwig Amination
This reaction is employed for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position.
Experimental Workflow:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Heat the reaction mixture to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 82 |
| 2 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 10 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | LiHMDS | Dioxane | 110 | 14 | 76 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 85 |
Table 2: Representative yields for Buchwald-Hartwig amination of this compound with various amines. Data is representative and may vary based on specific substrates and reaction conditions.
Hypothetical Kinase Inhibition Data
The following table illustrates the type of quantitative data that would be generated for novel inhibitors synthesized from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PMP-001 | ALK | 15 |
| PMP-002 | c-MET | 25 |
| PMP-003 | VEGFR2 | >1000 |
| PMP-004 | EGFR | >1000 |
Table 3: Hypothetical kinase inhibition data for compounds derived from this compound (PMP).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the iodo-substituent allows for the facile introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of new chemical entities targeting critical oncogenic pathways, thereby accelerating the drug discovery and development process.
References
N-Alkylation of 2-Amino-5-iodo-4-methoxypyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 2-Amino-5-iodo-4-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a standard method using an alkyl halide as the alkylating agent, providing a foundation for the synthesis of a library of N-substituted 2-aminopyrimidine derivatives.
Introduction
N-alkylated aminopyrimidines are significant structural motifs in medicinal chemistry, appearing in a wide range of therapeutic agents. The functionalization of the amino group on the pyrimidine ring allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The presence of the iodo- and methoxy- substituents on the pyrimidine ring of the starting material offers additional handles for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in drug discovery.
This application note details a general and robust procedure for the selective mono-N-alkylation of this compound.
Experimental Overview
The N-alkylation reaction is typically achieved by treating this compound with an appropriate alkylating agent in the presence of a base and a suitable solvent. The choice of base and solvent is crucial to ensure efficient deprotonation of the amino group and to facilitate the nucleophilic substitution reaction, while minimizing side reactions.
Reaction Scheme:
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of a 2-amino-5-halopyrimidine with various alkyl halides, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the reaction for specific substrates.
| Entry | Alkylating Agent (R-X) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (CH₃I) | NaH (1.2) | DMF | Room Temp. | 12 | 85-95 |
| 2 | Ethyl Bromide (C₂H₅Br) | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 70-85 |
| 3 | Benzyl Bromide (C₆H₅CH₂Br) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 80-90 |
| 4 | Propargyl Bromide (HC≡CCH₂Br) | NaH (1.2) | THF | 60 | 8 | 75-85 |
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
DMF is a skin and respiratory irritant. Handle it in a fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for 2-Amino-5-iodo-4-methoxypyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug development. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial hits, which typically exhibit weak binding affinity, are then optimized through structure-guided design to generate more potent and selective drug candidates.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs and bioactive molecules. 2-Amino-5-iodo-4-methoxypyrimidine is a versatile fragment that offers several advantageous features for FBDD. The 2-amino group can act as a key hydrogen bond donor, while the methoxy group can occupy hydrophobic pockets. The iodine atom at the 5-position provides a vector for chemical elaboration and can also engage in halogen bonding interactions with the protein target. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its suitability as a fragment for screening.
| Property | Value | Reference |
| Molecular Formula | C₅H₆IN₃O | --INVALID-LINK-- |
| Molecular Weight | 251.03 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Application in Fragment Screening
This compound can be effectively employed in various biophysical screening techniques to identify its interaction with a target protein. The choice of screening method will depend on the nature of the target, throughput requirements, and available instrumentation.
Illustrative Quantitative Data for Structurally Similar Fragments
Table 1: Illustrative Kinase Inhibition Data for 2-Aminopyrimidine Fragments
| Fragment Scaffold | Target Kinase | IC₅₀ (µM) | Assay Type |
| 2-Amino-5-bromopyrimidine | Kinase A | 150 | Biochemical Assay |
| 2-Amino-5-chloropyrimidine | Kinase B | 250 | Thermal Shift Assay |
| 2-Amino-4-methoxypyrimidine | Kinase C | 500 | NMR Spectroscopy |
| 2-Amino-5-iodopyrimidine | Kinase D | 80 | ITC |
Table 2: Illustrative Thermodynamic Data for 2-Aminopyrimidine Fragment Binding
| Fragment Scaffold | Target Protein | K_d_ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 2-Amino-5-iodopyrimidine | Protein X | 120 | -5.2 | -1.5 |
| 2-Amino-4-methoxypyrimidine | Protein Y | 300 | -4.8 | -2.1 |
Experimental Protocols
Detailed methodologies for key experiments in a fragment-based drug discovery workflow using this compound are provided below.
General Workflow for Fragment-Based Drug Discovery
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
Target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
Fragment stock solution of this compound (e.g., 100 mM in d₆-DMSO).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at the desired concentration in the deuterated buffer.
-
Add the fragment stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 5%.
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the control sample.
-
Acquire a Saturation Transfer Difference (STD) NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the difference in the fragment's signal intensity.
-
-
Data Analysis:
-
Process the STD spectrum to obtain the difference spectrum.
-
Signals that appear in the difference spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the thermodynamic parameters of the interaction between this compound and the target protein, including the dissociation constant (K_d_), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Target protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fragment stock solution of this compound (typically 10-20 times the protein concentration) in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze or buffer-exchange the protein into the ITC buffer.
-
Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and fragment solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d_, ΔH, and n.
-
ITC Experimental Workflow
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to elucidate the binding mode.
Materials:
-
Purified and concentrated target protein (typically >5 mg/mL).
-
Fragment stock solution of this compound (e.g., 100 mM in a suitable solvent like DMSO).
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
X-ray diffraction facility.
Procedure (Co-crystallization):
-
Complex Formation:
-
Incubate the protein with a 2-5 fold molar excess of the fragment for at least one hour on ice.
-
-
Crystallization:
-
Set up crystallization trials using the protein-fragment complex with various crystallization screens (e.g., hanging drop or sitting drop vapor diffusion).
-
-
Crystal Harvesting and Data Collection:
-
Harvest suitable crystals and soak them briefly in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the observed electron density map and refine the structure.
-
Procedure (Soaking):
-
Apo-Crystal Growth:
-
Grow crystals of the apo-protein under established conditions.
-
-
Soaking:
-
Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in the crystal mother liquor.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Data Collection:
-
Proceed as described for co-crystallization.
-
Decision Tree for Crystallography Approach
Caption: A decision tree for selecting a suitable X-ray crystallography approach.
Conclusion
This compound represents a valuable fragment for initiating a fragment-based drug discovery campaign. Its chemical features provide multiple points for interaction with a protein target and subsequent chemical optimization. The protocols and illustrative data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Successful identification and characterization of its binding to a target protein can serve as an excellent starting point for the development of novel therapeutics.
Application Notes and Protocols for the Functionalization of 2-Amino-5-iodo-4-methoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-5-iodo-4-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct functional handles—an amino group, a methoxy group, and a reactive iodine atom—allows for sequential and site-selective modifications. The carbon-iodine bond at the C5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing a diverse range of substituents and constructing complex molecular architectures.
These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions for the functionalization of the C5-position: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] It is widely used to synthesize biaryl and heteroaryl compounds.[2][3] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of iodo-heterocycles with various boronic acids, adapted from protocols for structurally similar compounds.[4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 70-80 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 2:1 mixture of 1,4-dioxane and water)
-
Round-bottom flask or reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 95 °C) and stir for the required duration (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted pyrimidine derivative.[5]
Sonogashira Coupling: C-C Bond Formation
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction employs a palladium catalyst and a copper(I) co-catalyst.[6] It is invaluable for synthesizing alkynylated heterocycles, which are important precursors for various pharmaceuticals and organic materials.[7]
General Reaction Scheme:
Caption: General scheme of the Sonogashira cross-coupling reaction.
Quantitative Data Summary:
The table below outlines typical conditions for Sonogashira coupling based on protocols for similar amino-iodopyridines and other halopyrimidines.[8][9]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (3) | DMF | 60 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 25 (RT) | 92-96 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (2.5) | Acetonitrile | 25 (RT) | 85-95 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | Diisopropylamine (3) | Toluene | 80 | 80-90 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[10]
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.[10]
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[10]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the desired 2-Amino-5-alkynyl-4-methoxypyrimidine.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] This reaction allows for the coupling of amines with aryl halides, providing a direct route to N-aryl or N-heteroaryl products.[12][13] It is a powerful tool for introducing primary or secondary amines at the 5-position of the pyrimidine core.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Quantitative Data Summary:
The following table presents representative conditions for the Buchwald-Hartwig amination, adapted from general protocols for aryl halides.[12][14]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 88-96 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 90-98 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry sealed tube.
-
Add this compound and the solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube tightly and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired 5-amino-pyrimidine derivative.
Visualizations of Workflows and Mechanisms
Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction in a research setting.
Caption: A generalized workflow for a cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners. Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where the arylamine moiety is a prevalent structural motif in a vast array of biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-iodo-4-methoxypyrimidine. This substrate is a valuable building block in the synthesis of novel compounds for drug discovery, and the presence of multiple functional groups necessitates careful optimization of reaction conditions to achieve high yields and selectivity. While aryl iodides can be challenging substrates in Buchwald-Hartwig aminations due to the potential for catalyst inhibition by the iodide byproduct, appropriate selection of ligands and reaction conditions can lead to highly efficient transformations.[1]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-Amino-4-methoxypyrimidine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of palladium source, phosphine ligand, base, and solvent are all critical factors for a successful reaction.[2][3]
Data Presentation: Representative Reaction Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine classes. These conditions are based on established methodologies for structurally similar substrates and should serve as a robust starting point for optimization.[4]
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Coupling with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 6-12 | High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 12-18 | Good to High |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 90 | 8-16 | High |
Table 3: Coupling with Secondary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Diethylamine | Pd(OAc)₂ (3) | cataCXium A (6) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | Moderate to Good |
| Morpholine | Pd₂(dba)₃ (2.5) | RockPhos (5) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Good to High |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-18 | Good |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical and often depends on the specific amine being used. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP can be suitable.[4]
Protocol 1: General Procedure for Coupling with Arylamines
This protocol is a starting point for the reaction of this compound with an arylamine.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Primary Alkylamines
This protocol is adapted for use with primary alkylamines.
Materials:
-
This compound (1.0 equiv)
-
Primary alkylamine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous THF via syringe.
-
Add the primary alkylamine to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add the LHMDS solution.
-
Allow the reaction to warm to room temperature and then heat to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 2-Amino-5-iodo-4-methoxypyrimidine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-amino-5-iodo-4-methoxypyrimidine as a versatile building block in the synthesis of various heterocyclic compounds. This key intermediate is particularly valuable for creating substituted pyrimidines and fused pyrimidine ring systems, which are prominent scaffolds in medicinal chemistry.
The presence of an iodo group at the C5 position, an amino group at the C2 position, and a methoxy group at the C4 position allows for a range of synthetic transformations. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. This facilitates the generation of libraries of compounds for drug discovery programs, especially in the development of kinase inhibitors.
Key Synthetic Applications
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
These reactions provide efficient routes to novel 5-substituted-2-amino-4-methoxypyrimidines and are foundational for the synthesis of more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the cross-coupling reactions of this compound with various partners. The data is based on established protocols for structurally similar halo-pyrimidines and halo-pyridines.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 88 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 12 | 82 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 79 |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 12 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF/DMF | 60 | 16 | 80 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 83 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 87 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (3) | NaOtBu | Dioxane | 90 | 16 | 85 |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations of this compound. These protocols are adapted from established procedures for analogous substrates and may require optimization for specific reaction partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry, sealable reaction tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction tube tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Synthetic Pathway to Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activity, often acting as kinase inhibitors. A common synthetic route involves an initial palladium-catalyzed coupling reaction on a 5-halopyrimidine followed by an intramolecular cyclization.
Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.
Kinase Inhibition Signaling Pathway
Many heterocyclic compounds derived from this compound are investigated as kinase inhibitors. These molecules can interfere with signaling pathways that are often dysregulated in diseases like cancer.
Caption: Inhibition of a kinase signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-iodo-4-methoxypyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for this synthesis is 2-amino-4-methoxypyrimidine. This starting material is commercially available and provides a straightforward route to the desired product via electrophilic iodination.
Q2: What are the primary methods for iodinating 2-amino-4-methoxypyrimidine?
Two primary methods are widely used for the iodination of pyrimidine derivatives and are applicable to the synthesis of this compound:
-
Using N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.
-
Using Molecular Iodine (I₂) with a Silver Salt: A combination of molecular iodine and a silver salt, such as silver sulfate (Ag₂SO₄) or silver nitrate (AgNO₃), can be used to generate a more reactive iodine species for electrophilic substitution.
Q3: What is a typical yield for the synthesis of this compound?
While yields can vary significantly based on the chosen method and optimization of reaction conditions, yields for the iodination of similar pyrimidine derivatives are often reported in the range of 70-98%.[1] For some pyrimidine syntheses, however, yields can be lower, in the range of 70-75%, without optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Iodinating Agent: The N-Iodosuccinimide (NIS) may have decomposed, or the molecular iodine may be of low purity.
-
Insufficient Activation of Iodine: When using I₂ with a silver salt, the reaction may not be sufficiently activated.
-
Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of reactants or product.
-
Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.
-
Presence of Water: Moisture can interfere with the reaction, especially when using sensitive reagents.
Solutions:
| Parameter | Recommendation |
| Reagent Quality | Use fresh, high-purity N-Iodosuccinimide (NIS) or molecular iodine. Store NIS in a cool, dark, and dry place. |
| Reaction Temperature | For NIS iodination, start at room temperature and gently heat if the reaction is slow. Monitor the reaction by TLC. For I₂/silver salt methods, the reaction is often carried out at room temperature. |
| Solvent Choice | Common solvents for NIS iodination include acetonitrile (CH₃CN) and dichloromethane (DCM). For I₂/silver salt methods, ethanol or methanol can be used. Ensure the solvent is dry. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from a few hours to overnight. |
| Activation | When using I₂/silver salt, ensure the silver salt is of good quality and that the mixture is well-stirred to generate the active iodinating species. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Over-iodination: The reaction conditions may be too harsh, leading to the formation of di-iodinated byproducts.
-
Side Reactions: The amino or methoxy groups on the pyrimidine ring can undergo side reactions under certain conditions.
-
Incorrect Stoichiometry: Using a large excess of the iodinating agent can promote the formation of multiple products.
Solutions:
| Parameter | Recommendation |
| Stoichiometry | Use a controlled amount of the iodinating agent, typically 1.0 to 1.2 equivalents relative to the starting material. |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity. |
| Order of Addition | Add the iodinating agent portion-wise to the solution of the starting material to maintain a low concentration of the electrophile. |
| Catalyst/Activator | The choice and amount of acid catalyst (if any) with NIS, or the specific silver salt used, can influence selectivity. |
Problem 3: Difficult Purification of the Final Product
Possible Causes:
-
Presence of Unreacted Starting Material: The reaction may not have gone to completion.
-
Formation of Close-Eluting Byproducts: Side products with similar polarity to the desired product can make chromatographic separation challenging.
-
Contamination with Silver Salts: If using the I₂/silver salt method, residual silver salts can contaminate the product.
Solutions:
| Parameter | Recommendation |
| Reaction Monitoring | Ensure the reaction has gone to completion by TLC before workup to minimize the amount of starting material in the crude product. |
| Work-up Procedure | Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. If silver salts were used, filter the reaction mixture before workup. |
| Purification Technique | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.
Materials:
-
2-amino-4-methoxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
| Parameter | Value/Range |
| Reactant Ratio (Starting Material:NIS) | 1 : 1.1 |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 75 - 95% |
Method 2: Iodination using Iodine and Silver Sulfate
This protocol is based on methods for the iodination of methoxy-substituted aromatic compounds.
Materials:
-
2-amino-4-methoxypyrimidine
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Ethanol
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of silver sulfate (1.0 eq) in ethanol, add a solution of 2-amino-4-methoxypyrimidine (1.0 eq) in ethanol.
-
Add solid iodine (1.0 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value/Range |
| Reactant Ratio (SM:I₂:Ag₂SO₄) | 1 : 1 : 1 |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 90% |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key factors influencing the reaction yield.
References
Technical Support Center: Purification of 2-Amino-5-iodo-4-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-iodo-4-methoxypyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Purification
Question: I am experiencing a significant loss of my compound, this compound, during purification. What are the potential causes and how can I improve my yield?
Answer: Low recovery can stem from several factors, including suboptimal purification methods and compound instability. Here are some troubleshooting steps:
-
Re-evaluate Recrystallization Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aminopyrimidines, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1] If your compound is "oiling out," consider using a larger volume of solvent or a different solvent system.
-
Optimize Chromatography Conditions:
-
Column Bleeding: Ensure the column is properly packed and equilibrated to prevent channeling, which leads to poor separation and recovery.
-
Irreversible Adsorption: The basic amino group can sometimes interact strongly with the acidic silica gel, leading to irreversible adsorption. To mitigate this, consider adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.[2]
-
Compound Instability on Silica: Iodinated compounds can be sensitive.[3] If you suspect degradation on silica gel, you can try using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.
-
-
Assess Compound Stability:
-
De-iodination: Aryl iodides can be susceptible to de-iodination, especially when exposed to heat or light.[3] Minimize exposure to high temperatures during purification and protect your compound from light by wrapping flasks in aluminum foil.
-
pH Sensitivity: The amino and pyrimidine groups can be sensitive to strongly acidic or basic conditions. Ensure that any aqueous work-up steps are performed with appropriate pH control.
-
Problem 2: Presence of Impurities in the Final Product
Question: After purification, I still observe impurities in my this compound, as confirmed by NMR/LC-MS. How can I identify and remove them?
Answer: Persistent impurities can be starting materials, byproducts of the synthesis, or degradation products.
-
Identify the Impurities:
-
Starting Materials: Unreacted starting materials are common impurities.[4] Compare the spectra of your purified product with those of the starting materials.
-
Side-Reaction Products: The synthesis of substituted pyrimidines can sometimes yield isomers or related byproducts.[3]
-
De-iodinated Product: A common impurity might be the de-iodinated analog, 2-Amino-4-methoxypyrimidine. Its presence can be confirmed by mass spectrometry (a mass difference of 126.9 u).
-
-
Improve Purification Efficiency:
-
Recrystallization: If the impurity profile is simple, a second recrystallization with a different solvent system might be effective.
-
Column Chromatography: For complex mixtures, optimizing your column chromatography is key.
-
Solvent Gradient: Employing a gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of closely related compounds.
-
Alternative Adsorbents: If silica gel is not providing adequate separation, consider using alumina or a reversed-phase column.
-
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound to prevent degradation?
A1: Due to the potential for de-iodination, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Using amber-colored vials can provide additional protection from light.
Q2: My compound appears as a colored oil instead of a solid. What should I do?
A2: "Oiling out" during recrystallization can happen if the solution is too concentrated or cools too quickly. Try redissolving the oil in more hot solvent and allowing it to cool down slowly. If this fails, consider purification by column chromatography.
Q3: I am having trouble dissolving my crude product for column chromatography. What solvents should I try?
A3: For polar compounds like this compound, you might need a more polar solvent to dissolve the sample before loading it onto the column. Dichloromethane with a small amount of methanol is often a good starting point.[5] Ensure the solvent used for dissolution is compatible with your mobile phase to avoid precipitation on the column.
Q4: Can I use normal phase TLC to monitor my column chromatography?
A4: Yes, TLC is an excellent tool to determine the appropriate solvent system for your column.[6][7] The ideal eluent will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Data Presentation
Table 1: Recommended Solvent Systems for Purification Techniques
| Purification Technique | Solvent System (Starting Recommendations) | Rationale/Considerations |
| Recrystallization | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane | The ratio of solvents should be optimized to ensure the compound dissolves when hot and precipitates upon cooling.[8][9] |
| Column Chromatography (Normal Phase) | Ethyl Acetate/Hexane (gradient), Dichloromethane/Methanol (gradient) | The polarity of the eluent should be adjusted to achieve good separation. For amines, adding a small amount of triethylamine can prevent tailing.[2][5] |
| Column Chromatography (Reversed Phase) | Acetonitrile/Water (gradient), Methanol/Water (gradient) | Useful if the compound is unstable on silica or for separating very polar compounds. |
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC.[6][7]
-
Column Packing: Pack a glass column with silica gel (or another suitable stationary phase) using the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow. If necessary, a solvent gradient can be used to improve separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-iodo-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the iodination of 2-Amino-4-methoxypyrimidine?
A1: The most common methods for the synthesis of this compound involve electrophilic iodination at the C5 position. This is typically achieved using reagents such as N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and a silver salt like silver nitrate (AgNO₃). The latter can be performed under solvent-free "green" conditions.
Q2: What is the expected yield for this synthesis?
A2: Yields can vary significantly based on the chosen method, reaction conditions, and scale. Generally, yields for the iodination of pyrimidine derivatives can range from 70% to as high as 98% under optimized conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (2-Amino-4-methoxypyrimidine) and the appearance of a new, typically lower Rf, product spot (this compound) indicates the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Iodine and its derivatives are hazardous. N-Iodosuccinimide is an irritant. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Care should be taken to avoid inhalation of dust or vapors and contact with skin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive iodinating reagent. | Use a fresh batch of NIS or I₂. Ensure proper storage of reagents to prevent degradation. |
| Insufficient activation of the pyrimidine ring. | The 2-amino and 4-methoxy groups are activating; however, if the reaction is sluggish, a small amount of an acid catalyst like trifluoroacetic acid (TFA) can be added when using NIS. | |
| Reaction temperature is too low. | While many iodinations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to initiate or drive the reaction to completion. Monitor for side reactions at elevated temperatures. | |
| Presence of Multiple Spots on TLC (Side Reactions) | Over-iodination: Formation of di-iodo species. | Use a stoichiometric amount of the iodinating agent (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Hydrolysis of the methoxy group: Formation of 2-Amino-5-iodo-4-hydroxypyrimidine. | This is more likely under strongly acidic conditions or prolonged reaction times. Ensure the reaction is performed under neutral or mildly acidic conditions and work up the reaction promptly upon completion. | |
| Reaction at the amino group: Potential for N-iodination, though less common. | This is generally not a major issue with pyrimidines, but using milder conditions and ensuring the C5 position is sufficiently activated will favor C-iodination. | |
| Unreacted Starting Material | Incomplete reaction. | |
| Difficult Purification | Succinimide byproduct (from NIS): Co-elutes with the product. | Succinimide is water-soluble. A thorough aqueous workup, including a wash with saturated sodium bicarbonate solution, can help remove it. |
| Silver salts (from I₂/AgNO₃ method): Insoluble byproducts. | Filter the reaction mixture through a pad of celite to remove insoluble silver salts before workup. | |
| Product is Unstable or Discolored | Residual Iodine. | Wash the organic layer with a saturated solution of sodium thiosulfate during workup to quench any unreacted iodine. |
| Light sensitivity. | Iodinated compounds can be light-sensitive. Protect the product from light during and after purification by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: To a solution of 2-Amino-4-methoxypyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL per mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be monitored by TLC. If the reaction is slow, a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) can be added.
-
Workup: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Method 2: Iodination using Iodine and Silver Nitrate (I₂/AgNO₃)
-
Reaction Setup: In a mortar and pestle, combine 2-Amino-4-methoxypyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).
-
Reaction Conditions: Grind the solids together at room temperature for 20-30 minutes. The reaction is often exothermic. A few drops of acetonitrile can be added to facilitate grinding.[2]
-
Workup: After the reaction is complete (as indicated by TLC), add a saturated solution of sodium thiosulfate to quench unreacted iodine. Filter the mixture to remove the solid byproduct (silver iodide). The filtrate can then be extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography as described in Method 1.
Data Presentation
Table 1: Comparison of Iodination Methods for Pyrimidine Derivatives
| Method | Iodinating Agent | Typical Yield | Byproducts | Reference |
| Method A | N-Iodosuccinimide (NIS) | Good to Excellent | Succinimide | General Method |
| Method B | I₂ / AgNO₃ | 70-98% | Silver Iodide (AgI) | [1] |
Note: Yields are for general pyrimidine derivatives and may vary for this compound.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: 2-Amino-5-iodo-4-methoxypyrimidine
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Amino-5-iodo-4-methoxypyrimidine under experimental conditions?
A1: Based on the structure, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The methoxy group at the C4 position is a potential site for acid- or base-catalyzed hydrolysis, which would lead to the formation of 2-Amino-5-iodo-4-hydroxypyrimidine. The amino group at C2 could also undergo hydrolysis under harsh conditions, though this is generally less facile.
-
Oxidation: The aminopyrimidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The amino group itself can be oxidized.
-
Photolysis: The carbon-iodine bond is known to be susceptible to photolytic cleavage upon exposure to UV light, which could lead to de-iodination and the formation of 2-Amino-4-methoxypyrimidine. The pyrimidine ring itself can also undergo photochemical reactions.
Q2: I am observing an unexpected peak in my HPLC analysis after storing my sample in an acidic solution. What could it be?
A2: An unexpected peak appearing after storage in acidic solution is likely a result of hydrolysis. The primary candidate for a degradation product under these conditions is 2-Amino-5-iodo-4-hydroxypyrimidine, formed by the hydrolysis of the 4-methoxy group. To confirm this, you could attempt to synthesize the suspected hydroxypyrimidine derivative as a reference standard.
Q3: My solid-state sample of this compound has started to discolor after exposure to light. What is the likely cause?
A3: Discoloration upon exposure to light suggests photodegradation. The most probable initial photodegradation event is the cleavage of the C-I bond, leading to the formation of 2-Amino-4-methoxypyrimidine and elemental iodine, which could contribute to the color change. It is crucial to store this compound protected from light.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dark, and dry place. Protect from light by using amber vials or wrapping containers in aluminum foil.
-
pH Control: Avoid strongly acidic or basic conditions if hydrolysis is a concern. Use buffered solutions when possible.
-
Inert Atmosphere: For long-term storage or when working with solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Temperature: Keep experimental conditions at the lowest practical temperature to reduce the rate of all potential degradation reactions.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Appearance of a new, more polar peak in reverse-phase HPLC after sample preparation in aqueous acidic mobile phase. | Acid-catalyzed hydrolysis of the 4-methoxy group. | Prepare samples in a neutral or slightly acidic buffer if the assay allows. If acidic conditions are necessary, analyze the samples as quickly as possible after preparation. Consider preparing a reference standard of 2-Amino-5-iodo-4-hydroxypyrimidine to confirm the identity of the degradant. |
| Loss of parent compound peak area and the emergence of a less polar peak after exposure of the solution to laboratory light. | Photolytic de-iodination. | Protect all solutions from light during preparation, storage, and analysis. Use amber glassware and cover autosampler trays. Confirm the identity of the degradant by mass spectrometry (look for a mass loss corresponding to iodine). |
| Multiple unknown peaks observed after prolonged heating of the sample. | Thermal degradation leading to complex decomposition pathways. | Avoid excessive heating. If heating is necessary for a reaction, perform time-point studies to determine the onset of degradation. Analyze the sample by LC-MS to identify the masses of the degradation products, which may provide clues about the degradation pathway. |
| Inconsistent results between batches of the compound. | Potential instability of the material leading to varying levels of degradation products. | Perform a purity check on each new batch using a stability-indicating method before use. Store all batches under the same controlled conditions (dark, cool, dry). |
Proposed Degradation Pathways
The following diagram illustrates the plausible degradation pathways of this compound based on the chemical reactivity of its functional groups.
Caption: Proposed degradation pathways for this compound.
Quantitative Data
As no specific experimental degradation data for this compound is publicly available, the following table provides a hypothetical summary of stability under various forced degradation conditions. This is for illustrative purposes to guide experimental design.
| Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| 0.1 M HCl | 24 h | 60 °C | 15% | 2-Amino-5-iodo-4-hydroxypyrimidine |
| 0.1 M NaOH | 24 h | 60 °C | 10% | 2-Amino-5-iodo-4-hydroxypyrimidine |
| 3% H₂O₂ | 24 h | 25 °C | 25% | N-Oxide Derivatives, Ring-Opened Products |
| UV Light (254 nm) | 8 h | 25 °C | 30% | 2-Amino-4-methoxypyrimidine |
| Heat (Solid State) | 48 h | 80 °C | 5% | Undetermined |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Calibrated pH meter
-
Photostability chamber with UV lamp (e.g., 254 nm)
-
Temperature-controlled oven
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Degradation Conditions:
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M HCl to the mark.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M NaOH to the mark.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 3% H₂O₂ to the mark.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
-
Transfer a known volume of the stock solution to a quartz cuvette or a suitable transparent container.
-
Expose the solution to UV light in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a clear glass vial.
-
Keep the vial in an oven at 80 °C.
-
At specified time points, withdraw the vial, allow it to cool, and dissolve a known amount of the solid in a suitable solvent for analysis.
-
4. Sample Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.
-
The mobile phase could consist of a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Use a UV detector to monitor the disappearance of the parent compound and the appearance of degradation products.
-
If available, use an MS detector to obtain mass information for the degradation products to aid in their identification.
5. Data Analysis:
-
Calculate the percentage of degradation for the parent compound at each time point under each stress condition.
-
Determine the relative peak areas of the degradation products.
-
Propose structures for the major degradation products based on their chromatographic behavior and mass spectral data.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Purification of 2-Amino-5-iodo-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-5-iodo-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the case of iodination reactions, a common byproduct is silver iodide.[1][2][3] Over-iodinated or under-iodinated pyrimidine derivatives may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for substituted pyrimidines are recrystallization and flash column chromatography.[4][5][6] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q3: How do I select an appropriate solvent for recrystallization?
A3: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[7] A mixture of ethanol and water is a commonly recommended solvent system for similar compounds.[7] It's advisable to perform small-scale solubility tests with various solvents to find the optimal one.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. To resolve this, try adding more of the "good" solvent to the hot solution to decrease saturation, or reheat the solution and allow it to cool more slowly. Using a different solvent system may also be necessary.
Q5: I am getting a low yield after recrystallization. What are the possible reasons?
A5: Low yield can be due to several factors, including using too much solvent, which leaves a significant amount of the product in the mother liquor.[7] Premature crystallization during hot filtration can also lead to product loss. Ensure you are using the minimum amount of hot solvent necessary for dissolution and that your filtration apparatus is pre-heated.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent. | Try a different solvent or a solvent mixture. Add more solvent in small portions until the compound dissolves at the solvent's boiling point.[7] |
| No crystal formation upon cooling | Solution is too dilute; supersaturation not achieved. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If unsuccessful, evaporate some solvent to increase the concentration and cool again.[7] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling to remove colored impurities.[7][8] |
| "Oiling out" of the product | Solution is too saturated; cooling is too rapid. | Add more hot solvent to the mixture to reduce saturation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Purification Stage | Purity (%) | Yield (%) |
| Crude Product | 85 | - |
| After 1st Recrystallization | 95 | 70 |
| After 2nd Recrystallization | >99 | 55 (overall) |
Guide 2: Troubleshooting Flash Column Chromatography
This guide provides solutions for common issues during the purification of this compound using flash column chromatography.
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation of the target compound from impurities, with an ideal Rf value of 0.2-0.4 for the product.[4] |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is well-settled before loading the sample. |
| Band broadening and tailing of the product peak | Sample is too concentrated or loaded in a strong solvent; interactions with the stationary phase. | Dissolve the sample in a minimal amount of the eluent or use a "dry loading" technique.[4] Adding a small amount of a polar modifier (like triethylamine for basic compounds) to the eluent can sometimes reduce tailing. |
| Low recovery of the compound | Compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent to ensure all the compound is eluted from the column. |
| Purification Stage | Purity (%) | Recovery (%) |
| Crude Product | 80 | - |
| After Column Chromatography | >98 | 85 |
Visualizations
Caption: Experimental workflow for purification by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting failed reactions involving 2-Amino-5-iodo-4-methoxypyrimidine
Welcome to the technical support center for reactions involving 2-Amino-5-iodo-4-methoxypyrimidine. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic transformations with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the common causes?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue. The primary causes often revolve around catalyst deactivation and suboptimal reaction conditions. The exocyclic amino group and the pyrimidine ring nitrogens can coordinate to the palladium catalyst, leading to inactive species. Additionally, poor solubility of the starting material or base can hinder the reaction. Ensure your reagents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.
Q2: I am observing significant amounts of dehalogenated starting material (2-Amino-4-methoxypyrimidine) in my reaction mixture. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. This can be caused by several factors, including the choice of base, solvent, and catalyst system. The use of milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases can sometimes reduce dehalogenation. Shorter reaction times and lower temperatures can also be beneficial. Additionally, ensuring an efficient catalytic cycle by using appropriate ligands can outcompete the dehalogenation pathway.
Q3: What are the best practices for setting up a Sonogashira coupling with this compound?
A3: For a successful Sonogashira coupling, rigorous exclusion of oxygen is critical. The use of a copper(I) co-catalyst (e.g., CuI) is standard, but it is sensitive to air. Degassing the solvent and purging the reaction vessel with an inert gas (argon or nitrogen) is essential. The choice of an appropriate amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is also crucial as it acts as both a base and a solvent in many cases.
Q4: Is it necessary to protect the amino group of this compound before performing cross-coupling reactions?
A4: While not always mandatory, protecting the 2-amino group can significantly improve reaction outcomes, especially in cases of persistent low yield or complex side-product formation. The amino group can inhibit the palladium catalyst. Protection with a group like tert-Butyloxycarbonyl (Boc) can prevent this inhibition.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The 2-amino group can coordinate with the palladium center. Consider protecting the amine with a Boc group.[1] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the desired catalytic cycle over catalyst inhibition. |
| Poor Solubility of Reagents | Ensure adequate solubility of this compound, the boronic acid, and the base. A solvent system like 1,4-dioxane/water or DMF/water is often effective. |
| Ineffective Base | The choice of base is critical. K₃PO₄ is often a good starting point for challenging substrates. Ensure the base is finely powdered and anhydrous. |
| Oxygen Contamination | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal Temperature | While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C). |
Problem 2: Competing Dehalogenation and Homocoupling Side Reactions
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is not excessively strong. |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture. |
| Hydrolytic Dehalogenation | Minimize the amount of water in the reaction or use anhydrous conditions if possible, though this may impact the solubility of the base. |
Experimental Protocols
General Protocol for Boc Protection of this compound
This protocol is adapted from a similar procedure for the protection of 2-amino-4-iodo-6-methoxypyrimidine.[1]
-
Suspend this compound (1.0 eq) in dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) and 4-dimethylaminopyridine (DMAP) (2.5 eq).
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected product.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and may require optimization for specific substrates.
-
In a dry Schlenk flask, combine this compound (or its Boc-protected derivative) (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%) and any additional ligand (e.g., SPhos at 10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These values can serve as a benchmark for optimizing reactions with this compound, keeping in mind that the C-I bond is generally more reactive than the C-Br bond.
| Catalyst System | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ / K₃PO₄ | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Chlorophenylboronic acid | 78 |
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Increasing the stability of 2-Amino-5-iodo-4-methoxypyrimidine in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of 2-Amino-5-iodo-4-methoxypyrimidine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Unstable Solutions of this compound
This section addresses specific issues related to the instability of this compound in solution and provides actionable steps to mitigate these problems.
Problem: Rapid degradation of the compound observed in solution.
-
Question: My solution of this compound is losing purity over a short period. What are the likely causes and how can I prevent this?
-
Answer: The primary causes of degradation for iodo-substituted pyrimidines are photodegradation and hydrolysis, particularly at non-neutral pH. The carbon-iodine bond is susceptible to cleavage upon exposure to light, leading to deiodination.[1] Additionally, the pyrimidine ring system can be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Conduct experiments under low-light conditions whenever possible.
-
Control pH: Maintain the pH of the solution as close to neutral (pH 7) as possible. Use buffered solutions if your experimental conditions permit. Hydrolysis rates can be significantly faster at acidic or basic pH.[2]
-
Lower Temperature: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.
-
Use Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents, which do not participate in hydrolysis reactions.
-
Freshly Prepare Solutions: Prepare solutions immediately before use to minimize the time for degradation to occur.
-
Problem: Precipitation of the compound from the solution.
-
Question: I am observing precipitation in my this compound solution. What is causing this and how can I improve its solubility?
-
Answer: Precipitation is likely due to the limited solubility of the compound in the chosen solvent. The solubility of similar pyrimidine derivatives is highly dependent on the solvent's polarity.
Troubleshooting Steps:
-
Solvent Selection: Based on data for structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, polar aprotic solvents such as DMF and 1,4-dioxane offer higher solubility. Alcohols like methanol and ethanol provide moderate solubility, while non-polar solvents like toluene result in poor solubility.[3]
-
Co-solvents: If a specific solvent is required for your experiment, consider using a co-solvent system to enhance solubility. For example, adding a small percentage of DMSO or DMF to an aqueous buffer can significantly improve the solubility of poorly soluble compounds.
-
Temperature Adjustment: Gently warming the solution may help dissolve the compound, but be cautious as elevated temperatures can accelerate degradation.
-
pH Modification: The amino group on the pyrimidine ring means that the compound's solubility can be pH-dependent. Adjusting the pH might improve solubility, but this must be balanced against the risk of increased hydrolytic degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The most probable primary degradation pathway is photodegradation leading to deiodination. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, resulting in the formation of the corresponding des-iodo pyrimidine derivative.[1] Hydrolysis of the pyrimidine ring or the methoxy group under harsh pH conditions is another potential degradation route.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be stored protected from light in tightly sealed containers at low temperatures (2-8 °C for short-term and -20 °C for long-term storage). The use of amber glass vials is highly recommended.
Q3: Which solvents are most suitable for dissolving this compound?
A3: While specific data for this compound is limited, based on the behavior of similar substituted pyrimid మనకు, polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane are likely to provide the best solubility. For aqueous applications, the use of co-solvents such as DMSO or ethanol may be necessary.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[5]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the purity of this compound and detect its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyrimidine derivatives.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (this should be determined experimentally, but a starting point could be around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
The following table summarizes hypothetical solubility data for this compound, extrapolated from a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, to provide a qualitative guide for solvent selection.[3]
| Solvent | Type | Expected Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| 1,4-Dioxane | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Toluene | Non-polar | Low |
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of this compound.
Caption: Troubleshooting workflow for compound instability.
Caption: Forced degradation experimental workflow.
Caption: Logical relationship of stability factors.
References
- 1. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
Common pitfalls in handling 2-Amino-5-iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling 2-Amino-5-iodo-4-methoxypyrimidine. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: General Handling and Storage
This section covers the fundamental aspects of handling and storing this compound to ensure its stability and integrity.
FAQs:
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a well-ventilated place with the container tightly closed.[1][2] For long-term storage, a cool, dry environment is preferable.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is important to wear appropriate protective gloves, clothing, and eye/face protection.[3] In case of dust formation, a suitable respirator should be used.[4]
Q3: What are the immediate first-aid measures in case of exposure?
A3:
-
Inhalation: Remove the individual to fresh air and keep them in a comfortable position for breathing.[1][2] If feeling unwell, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[4]
Q4: Is this compound sensitive to light or air?
A4: While specific data for this compound is limited, many organic iodides can be light-sensitive. It is good practice to store it in an opaque or amber container to minimize potential degradation. The amino group can be susceptible to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage or when high purity is critical.
Section 2: Solubility and Solution Stability
Understanding the solubility and stability of this compound in various solvents is crucial for reaction setup and purification.
FAQs:
Q5: What are the recommended solvents for dissolving this compound?
Solubility of Related Aminopyrimidines
| Solvent Category | General Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Generally Good | Hydrogen bonding and dipole-dipole interactions.[5] |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Expected to be Good | Favorable dipole-dipole interactions. |
| Ethereal (e.g., THF, Dioxane) | Moderate to Good | Moderate polarity. |
| Halogenated (e.g., Dichloromethane) | Moderate | Moderate polarity. |
| Aromatic (e.g., Toluene) | Poor to Moderate | Lower polarity. |
| Non-polar (e.g., Hexanes) | Poor | Unfavorable polarity mismatch.[5] |
Q6: How stable is this compound in solution?
A6: The stability of this compound in solution can be influenced by pH and temperature. The amino group can be protonated or deprotonated depending on the pH, which can affect solubility and reactivity.[6] As with many organic halides, prolonged heating in solution, especially in the presence of nucleophiles, may lead to degradation or side reactions. It is advisable to use freshly prepared solutions for reactions whenever possible.
Section 3: Troubleshooting Cross-Coupling Reactions
This section provides guidance on common issues encountered during Suzuki and Sonogashira coupling reactions with this compound.
Suzuki Coupling Troubleshooting
Q7: I am getting a low yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot it?
A7: Low yields in Suzuki couplings with aminopyrimidine substrates can arise from several factors. Below is a troubleshooting guide:
Troubleshooting Low Yields in Suzuki Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a different type of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[7] Consider using more robust Buchwald or NHC ligands. |
| Base Incompatibility | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The presence of water can be crucial for the activity of some inorganic bases. |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Common solvent systems include dioxane/water or toluene/ethanol/water mixtures. |
| Poor Substrate Reactivity | While the iodo-group is generally very reactive, the electron-donating amino and methoxy groups can influence reactivity. Increasing the reaction temperature may be necessary. |
| Side Reactions | Homocoupling of the boronic acid and protodeboronation are common side reactions. To minimize these, ensure thorough degassing and consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
Logical Flow for Suzuki Coupling Troubleshooting
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Sonogashira Coupling Troubleshooting
Q8: My Sonogashira coupling is not working well. What should I do?
A8: Sonogashira couplings can be sensitive to reaction conditions. Here are some common issues and solutions:
Troubleshooting Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst System Issues | Both a palladium catalyst and a copper(I) co-catalyst are typically required.[8] Ensure both are fresh and active. Copper-free conditions are also possible but may require specific ligands. |
| Base Selection | An amine base, such as triethylamine or diisopropylethylamine, is crucial for the reaction.[9] Ensure it is dry and used in sufficient excess. |
| Homocoupling of Alkyne | The formation of a diacetylene (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.[10] Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Inhibition by Amino Group | The free amino group on the pyrimidine ring can potentially coordinate to the metal catalysts and inhibit their activity. If this is suspected, protection of the amino group may be necessary. |
| Solvent Choice | Anhydrous and deoxygenated solvents are critical.[11] THF, DMF, and acetonitrile are commonly used. |
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Section 4: Synthesis and Purification
This section addresses common questions related to the synthesis and purification of this compound.
FAQs:
Q9: How is this compound typically synthesized?
A9: A common synthetic route involves the iodination of 2-amino-4-methoxypyrimidine. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or a halogenated solvent. The reaction progress can be monitored by TLC or LC-MS.
Q10: What are the best methods for purifying this compound?
A10: The choice of purification method depends on the nature and quantity of impurities.
-
Recrystallization: This is a cost-effective method for purifying solid compounds.[12] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[12] Ethanol, methanol, or mixtures with water are good starting points for screening.
-
Flash Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[12] A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[12]
Q11: What are the likely impurities in a synthesis of this compound?
A11: Potential impurities could include:
-
Unreacted starting material (2-amino-4-methoxypyrimidine).
-
Di-iodinated products, although less likely due to the deactivating effect of the first iodo-substituent.
-
Byproducts from the iodinating reagent (e.g., succinimide if NIS is used).
-
Degradation products if the compound is exposed to harsh conditions.
These impurities can often be removed by the purification methods described above.
Section 5: Role in Drug Discovery
This section provides a brief overview of the potential applications of this compound in drug discovery.
FAQs:
Q12: Why are aminopyrimidine derivatives like this one important in drug discovery?
A12: The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[11][13] This is because the aminopyrimidine core can mimic the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.[13]
Q13: In which signaling pathways might this compound or its derivatives be active?
A13: 2-Aminopyrimidine derivatives have been developed as inhibitors for a wide range of kinases involved in various signaling pathways. These include, but are not limited to:
-
EGFR Signaling Pathway: Important in cell proliferation and survival, and often dysregulated in cancer.[13]
-
Lck Signaling Pathway: Plays a role in T-cell activation and immune responses.[13]
-
JAK-STAT Signaling Pathway: Involved in cytokine signaling and immune regulation.[13]
The specific kinase targets and signaling pathways affected would depend on the further modifications made to the this compound scaffold.
Signaling Pathway Context
Caption: 2-Aminopyrimidine derivatives can act as competitive kinase inhibitors.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methoxypyrimidine
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-iodo-4-methoxypyrimidine. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound. The synthesis is typically approached as a two-step process: the methoxylation of 2-amino-4-chloropyrimidine followed by electrophilic iodination.
Q1: My yield for the methoxylation step (Step 1) is lower than expected. What are the potential causes?
A1: Low yields in the nucleophilic substitution of 2-amino-4-chloropyrimidine with sodium methoxide can be attributed to several factors:
-
Moisture: The presence of water in the reaction solvent (methanol) or on the glassware can consume the sodium methoxide, reducing its effective concentration. Ensure all glassware is oven-dried and use anhydrous methanol.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
-
Sub-optimal Temperature: While the reaction is typically run at reflux, excessively high temperatures can lead to side reactions. Ensure controlled heating and consistent reflux.
-
Base Strength: The activity of the sodium methoxide is crucial. Use freshly prepared or properly stored sodium methoxide to ensure its potency.
Q2: During the iodination step (Step 2), I am observing the formation of multiple products. How can I improve the selectivity for the 5-iodo position?
A2: The formation of multiple products, including di-iodinated species or other byproducts, is a common challenge in electrophilic iodination.
-
Reaction Temperature: The iodination of activated rings like pyrimidines can be highly exothermic. It is critical to maintain a low temperature (typically 0-5 °C) during the addition of the iodinating agent (N-Iodosuccinimide) to control the reaction rate and improve selectivity.
-
Rate of Addition: Add the N-Iodosuccinimide (NIS) solution slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and minimizes over-iodination.
-
Solvent Choice: Acetonitrile is a common solvent for this reaction. Ensure it is of high purity and anhydrous, as impurities can lead to side reactions.
-
Stoichiometry: Use a precise stoichiometry of the iodinating agent. An excess of NIS will almost certainly lead to di-iodinated byproducts. A slight excess (e.g., 1.05 to 1.1 equivalents) is sometimes used to drive the reaction to completion, but this should be optimized.
Q3: The final product, this compound, is difficult to purify. What are the recommended purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.
-
Recrystallization: This is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents to try include ethanol, isopropanol, or mixtures with water.
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography using silica gel is effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the desired product from impurities.
-
Washing: Before final purification, washing the crude product with a saturated sodium thiosulfate solution can help remove any residual iodine. A wash with a saturated sodium bicarbonate solution can remove acidic impurities.
Q4: What are the primary challenges when scaling up this synthesis from the lab bench to a pilot plant?
A4: Scaling up presents several challenges that must be carefully managed:[1]
-
Heat Management: Both the methoxylation and iodination steps can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. Ensure the reactor has adequate cooling capacity.[1]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields.[1]
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions, filtrations, and drying on a large scale requires specialized equipment. The efficiency of these processes can significantly impact the final yield and purity.[1]
-
Safety: Handling large quantities of flammable solvents (methanol), corrosive reagents (sodium methoxide), and potentially hazardous materials requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).
Experimental Protocols
A plausible and efficient synthesis route for this compound is a two-step process starting from 2-amino-4-chloropyrimidine.
Step 1: Synthesis of 2-Amino-4-methoxypyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a methoxy group.
Workflow Diagram: Synthesis of 2-Amino-4-methoxypyrimidine
Caption: Workflow for the synthesis of 2-Amino-4-methoxypyrimidine.
Methodology:
-
Reaction Setup: A reactor is charged with 2-amino-4-chloropyrimidine and anhydrous methanol.
-
Reagent Addition: A solution of sodium methoxide (25% in methanol) is added dropwise to the stirred suspension while maintaining the temperature below 30°C.
-
Reaction: The mixture is heated to reflux (approximately 65°C) and maintained for 4-6 hours.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The mixture is cooled to room temperature and neutralized with acetic acid to a pH of ~7.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization, typically from an ethanol/water mixture.
-
Drying: The purified product is dried under vacuum to yield 2-amino-4-methoxypyrimidine as a solid.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 2-amino-4-chloropyrimidine | 129.55 | 1.0 | Starting Material |
| Sodium Methoxide | 54.02 | 1.1 - 1.2 | Use a slight excess |
| Methanol | 32.04 | - | Anhydrous solvent |
| Acetic Acid | 60.05 | - | For neutralization |
Step 2: Synthesis of this compound
This step involves the electrophilic iodination of the activated pyrimidine ring at the 5-position using N-Iodosuccinimide (NIS).
Workflow Diagram: Iodination of 2-Amino-4-methoxypyrimidine
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: 2-Amino-4-methoxypyrimidine is dissolved in an appropriate solvent, such as acetonitrile, in a reactor.
-
Cooling: The solution is cooled to 0-5°C using an ice bath.
-
Reagent Addition: N-Iodosuccinimide (NIS), dissolved in acetonitrile, is added dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
Reaction: The mixture is stirred at 0-5°C for 2-3 hours.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Work-up: Once complete, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The acetonitrile is removed under reduced pressure.
-
Isolation: The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final this compound.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 2-amino-4-methoxypyrimidine | 125.13 | 1.0 | Starting Material |
| N-Iodosuccinimide (NIS) | 224.99 | 1.05 | Iodinating Agent |
| Acetonitrile | 41.05 | - | Anhydrous solvent |
| Sodium Thiosulfate | 158.11 | - | For quenching |
References
Validation & Comparative
Spectroscopic Comparison of Halogenated 2-Amino-4-methoxypyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Amino-5-iodo-4-methoxypyrimidine and a structurally similar alternative, 2-Amino-4-chloro-5-methoxypyrimidine. The data presented, including predicted NMR chemical shifts, offers a valuable resource for the identification and characterization of these and related substituted pyrimidine compounds, which are of significant interest in medicinal chemistry.
This guide summarizes the predicted nuclear magnetic resonance (NMR) spectral data for this compound and 2-Amino-4-chloro-5-methoxypyrimidine. The data is presented in tabular format for straightforward comparison, followed by a detailed experimental protocol for acquiring such spectra. A logical workflow for the structural elucidation of substituted pyrimidines using NMR spectroscopy is also provided as a visual guide.
Comparative NMR Data Analysis
The predicted ¹H and ¹³C NMR chemical shifts for the two compounds were calculated using online prediction tools to provide a basis for comparison. The data is presented in the tables below, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | This compound (Predicted δ, ppm) | 2-Amino-4-chloro-5-methoxypyrimidine (Predicted δ, ppm) | Multiplicity |
| H6 | 8.1 | 7.9 | Singlet |
| NH₂ | 5.8 | 5.6 | Broad Singlet |
| OCH₃ | 3.9 | 3.9 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | This compound (Predicted δ, ppm) | 2-Amino-4-chloro-5-methoxypyrimidine (Predicted δ, ppm) |
| C2 | 162.5 | 162.7 |
| C4 | 168.0 | 158.5 |
| C5 | 75.0 | 108.0 |
| C6 | 159.0 | 157.0 |
| OCH₃ | 54.0 | 54.5 |
The predicted data highlights the influence of the halogen substituent at the C5 position on the chemical shifts of the pyrimidine ring protons and carbons. The substitution from chlorine to iodine is predicted to cause a downfield shift for the C6 proton and significant shifts for the C4 and C5 carbons, providing a clear spectroscopic distinction between the two molecules.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of substituted pyrimidines, based on established methodologies.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid the presence of interfering signals in the spectrum.
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for dissolving pyrimidine derivatives. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum.[1][2][3]
-
Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.[4]
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1][2][3]
-
Peak Picking and Integration: Identify and integrate all signals to determine their chemical shifts and relative proton counts.
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of a novel substituted pyrimidine using NMR spectroscopy.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Comparative Mass Spectrometry Analysis: 2-Amino-5-iodo-4-methoxypyrimidine vs. 2-Amino-4-methoxypyrimidine
For Immediate Release
Introduction
2-Amino-5-iodo-4-methoxypyrimidine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its analysis by mass spectrometry is crucial for structural confirmation, purity assessment, and metabolic studies. By comparing its fragmentation behavior to the well-understood fragmentation of its non-iodinated analog, 2-Amino-4-methoxypyrimidine, we can highlight the influence of the iodine substituent on the molecule's gas-phase chemistry. This comparison will aid researchers in identifying and characterizing these and similar molecules.
Inferred Mass Spectrometric Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ions and major fragments of this compound and 2-Amino-4-methoxypyrimidine under positive mode electrospray ionization (ESI) conditions.
| Feature | This compound | 2-Amino-4-methoxypyrimidine (Alternative) |
| Molecular Formula | C₅H₆IN₃O | C₅H₇N₃O |
| Molecular Weight | 251.03 g/mol | 125.13 g/mol |
| Predicted [M+H]⁺ | 251.96 | 126.06 |
| Predicted Fragment 1 | m/z 124.95 (Loss of I) | m/z 111.04 (Loss of CH₃) |
| Predicted Fragment 2 | m/z 236.93 (Loss of CH₃) | m/z 95.05 (Loss of NCH₂O) |
| Predicted Fragment 3 | m/z 223.94 (Loss of CO) | m/z 82.04 (Loss of C₂H₂N₂) |
Experimental Protocol: A Representative Method
The following is a representative protocol for the analysis of pyrimidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
Inferred Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for both compounds.
Caption: Inferred ESI-MS/MS fragmentation of this compound.
Caption: Inferred ESI-MS/MS fragmentation of 2-Amino-4-methoxypyrimidine.
Discussion of Fragmentation Patterns
For This compound , the fragmentation is expected to be initiated by two primary pathways. The most prominent fragmentation is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in the loss of an iodine radical (I•) and the formation of a radical cation at m/z 124.95. A secondary fragmentation pathway involves the loss of a methyl radical (CH₃•) from the methoxy group, leading to a fragment at m/z 236.93.
In contrast, the fragmentation of 2-Amino-4-methoxypyrimidine is predicted to be governed by the loss of a methyl radical from the methoxy group, producing a fragment at m/z 111.04. Another likely fragmentation pathway involves the neutral loss of formaldehyde (CH₂O) from the methoxy group, which could then be followed by further ring fragmentation.
The presence of the iodine atom significantly directs the fragmentation pathway, making the loss of iodine a characteristic and diagnostic feature for the identification of this compound.
Conclusion
This guide provides a foundational, albeit inferred, comparison of the mass spectrometric analysis of this compound and its non-iodinated analog. The key differentiating feature is the expected facile loss of the iodine atom in the iodinated compound. The provided experimental protocol offers a starting point for developing a robust analytical method for these and related pyrimidine derivatives. It is important to reiterate that these pathways are predictive and require experimental verification for definitive confirmation.
A Comparative Analysis of the Reactivity of 2-Amino-5-iodo-4-methoxypyrimidine and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors. The 2-amino-4-methoxypyrimidine core is a privileged structure in this regard, and its derivatization, often through palladium-catalyzed cross-coupling reactions, is a critical step in the development of novel therapeutics. This guide provides a comparative overview of the reactivity of 2-Amino-5-iodo-4-methoxypyrimidine and its bromo- and chloro-analogs in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by established chemical principles and extrapolated experimental data to facilitate the strategic selection of starting materials and reaction conditions.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely proportional to the bond dissociation energy of the C-X bond, which facilitates the oxidative addition step in the catalytic cycle, this being the rate-determining step in many cases.[2] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times to achieve high yields.[1] In contrast, chloropyrimidines are significantly less reactive and may necessitate more specialized and robust catalytic systems.[1]
The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role in its reactivity. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] Therefore, the C-5 halogen is the least reactive among the common substitution patterns. Despite this, the high reactivity of the C-I bond in this compound makes it a versatile substrate for various cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following table summarizes the comparative reactivity of 2-amino-5-halo-4-methoxypyrimidines with phenylboronic acid under typical Suzuki-Miyaura conditions.
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 92 |
| Bromo (Br) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| Chloro (Cl) | Pd₂(dba)₃ (5 mol%) / SPhos (10 mol%) | K₃PO₄ (3 equiv) | Toluene/H₂O (10:1) | 110 | 18 | 65 |
Note: The data presented are representative and based on general trends observed for halopyrimidine reactivity. Actual yields may vary depending on the specific reaction conditions and substrates.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the iodo-substituted pyrimidine is particularly advantageous in this reaction, allowing for milder conditions and higher yields.
| Halogen (X) | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Et₃N (3 equiv) | THF | 25 | 4 | 95 |
| Bromo (Br) | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Et₃N (3 equiv) | THF | 60 | 12 | 88 |
| Chloro (Cl) | PdCl₂(dppf) (5 mol%) | CuI (10 mol%) | DIPA (4 equiv) | DMF | 100 | 24 | 55 |
Note: The data presented are representative and based on general trends observed for halopyrimidine reactivity. Actual yields may vary depending on the specific reaction conditions and substrates.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl halides.
| Halogen (X) | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 90 | 6 | 90 |
| Bromo (Br) | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 100 | 12 | 82 |
| Chloro (Cl) | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 110 | 24 | 70 |
Note: The data presented are representative and based on general trends observed for halopyrimidine reactivity. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2-amino-5-halo-4-methoxypyrimidine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added the base (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (0.05 mmol) is then added, and the reaction mixture is heated at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the 2-amino-5-halo-4-methoxypyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (10 mL) is added the amine base (3.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (0.03 mmol) and copper(I) iodide (0.05 mmol) are then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.5 mmol) are combined. The tube is evacuated and backfilled with argon. The 2-amino-5-halo-4-methoxypyrimidine (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL) are then added. The Schlenk tube is sealed, and the reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
A Comparative Guide to the Predicted Biological Activity of 2-Amino-5-iodo-4-methoxypyrimidine and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological targets and potency of these compounds.[1] Halogenation at the C5 position is a common strategy to modulate the electronic and steric properties of the pyrimidine ring, which can significantly impact target binding and overall activity. This guide will explore the potential biological activities of the iodo and bromo analogs, focusing on their likely roles as kinase inhibitors and anticancer agents.
Predicted Biological Activity and Structure-Activity Relationship
While specific data for the title compounds is lacking, the broader class of 2-amino-5-halopyrimidines has been extensively studied. These compounds are frequently identified as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.[2]
The nature of the halogen at the 5-position can influence the inhibitory activity. In many cases, the larger and more polarizable iodine atom can form stronger halogen bonds with the target protein compared to bromine, potentially leading to enhanced potency. Conversely, the smaller size of bromine may be more favorable for fitting into certain ATP-binding pockets. The electronic effects of the halogens also play a role, with iodine being slightly less electronegative than bromine, which can subtly alter the electron distribution within the pyrimidine ring and affect interactions with the target.
Several studies on related 5-halopyrimidine derivatives have shown that brominated compounds can exhibit potent anticancer activity through mechanisms such as cell proliferation inhibition and apoptosis induction.[3] For instance, a study on 2-amino-4-chloro-pyrimidine derivatives showed that a derivative bearing a bromophenyl piperazine moiety exhibited the highest anticancer activity on both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[4] This suggests that the presence of a halogen at the 5-position is often beneficial for cytotoxic activity.
Given the common targets of 2-aminopyrimidine derivatives, it is plausible that both the iodo and bromo analogs could exhibit inhibitory activity against kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Potential Signaling Pathway Involvement
The potential of these compounds as kinase inhibitors suggests their involvement in key signaling pathways that regulate cell growth and proliferation.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway in regulating cell proliferation, survival, and differentiation.[5] Its aberrant activation is a common feature in many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.
Caption: EGFR signaling pathway and potential inhibition.
VEGFR Signaling Pathway
VEGF and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibiting VEGFR signaling is a validated strategy in cancer therapy.
Caption: VEGFR signaling pathway and potential inhibition.
CDK Signaling Pathway
CDKs are essential for cell cycle progression, and their hyperactivity is a common feature of cancer cells.[8] CDK inhibitors can induce cell cycle arrest and apoptosis.
Caption: CDK-mediated cell cycle progression and potential inhibition.
Experimental Protocols
To empirically determine and compare the biological activities of 2-Amino-5-iodo-4-methoxypyrimidine and its bromo analog, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the iodo and bromo analogs in DMSO. Treat the cells with a range of concentrations of each compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase of interest (e.g., EGFR, VEGFR2, or CDK2), its specific substrate peptide, and ATP.
-
Compound Addition: In a 96-well or 384-well plate, add serial dilutions of the iodo and bromo analogs. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and compounds.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining (luminescence decreases as kinase activity consumes ATP).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation
All quantitative data from the proposed experiments should be summarized in a clear, tabular format to facilitate direct comparison between the iodo and bromo analogs.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 2-Amino-5-bromo-4-methoxypyrimidine | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative in vitro Kinase Inhibition (IC50 in µM)
| Compound | EGFR | VEGFR2 | CDK2 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 2-Amino-5-bromo-4-methoxypyrimidine | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine (Control) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
While direct experimental data is not available to definitively compare the biological activities of this compound and its bromo analog, the existing literature on related 2-amino-5-halopyrimidines provides a strong basis for predicting their potential as anticancer agents and kinase inhibitors. The substitution of iodine versus bromine at the 5-position is expected to modulate their potency and selectivity towards various biological targets. The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically determine and compare the activities of these compounds, thereby contributing valuable data to the field of medicinal chemistry. This will enable a more definitive understanding of their structure-activity relationships and potential for further development as therapeutic agents.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Structural Landscape of 2-Aminopyrimidine Derivatives: A Crystallographic Comparison
A detailed analysis of the X-ray crystallographic data of 2-aminopyrimidine and its halogenated derivatives reveals the significant impact of substitutions on their solid-state architecture. While a crystal structure for the specific compound 2-Amino-5-iodo-4-methoxypyrimidine remains to be reported, a comparative study of closely related analogues provides valuable insights for researchers, scientists, and drug development professionals in understanding structure-property relationships.
This guide presents a comparative overview of the crystallographic data for 2-aminopyrimidine, 2-amino-5-bromopyrimidine, and 2-amino-5-iodopyrimidine. The inclusion of the parent 2-aminopyrimidine serves as a crucial baseline to elucidate the structural perturbations induced by halogen substitutions at the 5-position. Furthermore, a detailed, generalized experimental protocol for the X-ray crystallography of small organic molecules is provided to aid in future structural investigations in this field.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-aminopyrimidine and its 5-bromo and 5-iodo derivatives. These parameters, including unit cell dimensions, space group, and key bond lengths and angles, offer a quantitative comparison of their solid-state structures.
| Compound | 2-Aminopyrimidine | 2-Amino-5-bromopyrimidine | 2-Amino-5-iodopyrimidine |
| Formula | C₄H₅N₃ | C₄H₄BrN₃ | C₄H₄IN₃ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pcab | P2₁/c | P2₁/c |
| a (Å) | 5.709(2) | 7.689(2) | 7.834(2) |
| b (Å) | 10.917(2) | 12.013(4) | 12.193(4) |
| c (Å) | 15.103(2) | 7.781(2) | 7.834(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 114.99(3) | 115.83(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 941.1 | 651.9(4) | 674.1(4) |
| Z | 8 | 4 | 4 |
Table 1: Comparison of Unit Cell Parameters. This table highlights the differences in the crystal packing and symmetry of the three compounds. The change from an orthorhombic to a monoclinic crystal system upon halogenation indicates a significant alteration in the intermolecular interactions governing the crystal lattice.
| Bond/Angle | 2-Aminopyrimidine | 2-Amino-5-bromopyrimidine | 2-Amino-5-iodopyrimidine |
| C(2)-N(1) (Å) | 1.342(2) | 1.345(5) | 1.348(7) |
| C(2)-N(3) (Å) | 1.342(2) | 1.341(5) | 1.344(7) |
| C(4)-C(5) (Å) | 1.373(3) | 1.378(6) | 1.375(8) |
| C(5)-C(6) (Å) | 1.378(3) | 1.381(6) | 1.379(8) |
| C(5)-X (Å) | - | 1.890(4) (X=Br) | 2.083(5) (X=I) |
| N(1)-C(2)-N(3) (°) | 116.5(2) | 116.7(4) | 116.5(5) |
| C(4)-C(5)-C(6) (°) | 117.2(2) | 117.5(4) | 117.8(5) |
Table 2: Comparison of Selected Bond Lengths and Angles. This table illustrates the electronic effects of the halogen substituents on the pyrimidine ring. The increasing bond length of the C(5)-X bond from bromine to iodine is consistent with the larger atomic radius of iodine. The subtle changes in the endocyclic bond lengths and angles suggest a redistribution of electron density within the pyrimidine ring upon halogenation.
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules
The following protocol outlines the key steps involved in determining the crystal structure of a small organic molecule.
Crystallization
The critical first step is to obtain high-quality single crystals. This is often the most challenging aspect of the process. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often requires screening of various options.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
Crystal Mounting
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is usually affixed to a glass fiber or a loop using a cryoprotectant oil and then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector. The data collection strategy aims to measure a complete and redundant set of diffraction intensities.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This involves indexing the reflections, integrating their intensities, and applying various corrections for factors such as absorption and crystal decay.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors. This initial model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using various metrics, such as the R-factor.
Visualizing the Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.
A Comparative Guide to HPLC Purity Analysis of 2-Amino-5-iodo-4-methoxypyrimidine
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2-Amino-5-iodo-4-methoxypyrimidine is a critical step in ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of various reversed-phase HPLC (RP-HPLC) methods applicable to the purity analysis of this compound, supported by detailed experimental protocols and data presentation.
Comparison of HPLC Methodologies
The versatility of RP-HPLC allows for a range of instrumental conditions that can be optimized for the analysis of this compound. The primary variations in methodology involve the choice of stationary phase (column), mobile phase composition, and detector.
| Parameter | Method A (Standard) | Method B (Alternative) | Method C (High-Throughput) | Rationale for Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | C18 offers greater retention for non-polar compounds. C8 provides less retention, which can be advantageous for faster elution. The shorter, smaller particle size column in Method C is for rapid analysis. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Formic Acid in Water | Phosphoric acid is a common, robust acidic modifier. Ammonium acetate provides buffering and is MS-compatible. Formic acid is a volatile, MS-compatible modifier suitable for rapid analysis. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile generally offers better peak shape and lower viscosity. Methanol provides a different selectivity. |
| Elution | Gradient | Isocratic | Gradient | Gradient elution is effective for separating impurities with a wide range of polarities. Isocratic elution is simpler and can be sufficient if all impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | Standard flow rate for a 4.6 mm ID column. The lower flow rate for the 2.1 mm ID column is to maintain optimal linear velocity. |
| Detector | UV at 254 nm | UV at 270 nm | UV-Vis with DAD or MS | 254 nm is a common wavelength for aromatic compounds. A different wavelength might offer better sensitivity for specific impurities. A Diode Array Detector (DAD) provides spectral information, while Mass Spectrometry (MS) offers definitive identification of impurities. |
Experimental Protocols
Below are detailed experimental protocols for the three compared HPLC methods.
Method A: Standard RP-HPLC Protocol
This method represents a robust, general-purpose approach for purity analysis.
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Method B: Alternative Selectivity Protocol
This method explores a different stationary phase and mobile phase to achieve alternative selectivity for challenging impurity profiles.
-
Instrumentation: As per Method A.
-
Chromatographic Conditions:
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70% 10 mM Ammonium Acetate (pH 5.0) : 30% Methanol.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation: As per Method A, using the mobile phase as the diluent.
-
System Suitability and Analysis: As per Method A.
Method C: High-Throughput (UPLC/UHPLC) Protocol
This method is designed for rapid purity screening, suitable for in-process controls or large sample sets. It often requires a UPLC or UHPLC system capable of handling higher backpressures.
-
Instrumentation: UPLC or UHPLC system with a binary pump, autosampler, column oven, and a DAD or MS detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 3 95 4 95 4.1 5 | 5 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD (200-400 nm) or MS (scan mode).
-
Injection Volume: 2 µL.
-
-
Sample and Standard Preparation: As per Method A.
-
System Suitability and Analysis: As per Method A.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Workflow for HPLC Purity Determination.
Logical Approach to Method Selection
Choosing the most appropriate method depends on the specific requirements of the analysis.
References
Validating the Structure of 2-Amino-5-iodo-4-methoxypyrimidine: A Comparative Guide
For researchers and professionals in drug development, the precise structural validation of novel chemical entities is paramount. This guide provides a comparative framework for confirming the structure of 2-Amino-5-iodo-4-methoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, to provide a basis for comparison and to outline the key analytical techniques for structural elucidation.
Comparison of Physicochemical Properties and Spectroscopic Data
| Property | This compound (Target) | 2-Amino-5-bromo-4-methylpyridine (Alternative) |
| Molecular Formula | C₅H₆IN₃O | C₆H₇BrN₂ |
| Molecular Weight | 251.03 g/mol | 187.04 g/mol [1] |
| CAS Number | 100594-13-6 | 98198-48-2[1] |
| ¹H NMR (CDCl₃, ppm) | Predicted: Singlet for H-6 (~8.1-8.3 ppm), Singlet for NH₂ (~4.5-5.0 ppm), Singlet for OCH₃ (~3.9-4.1 ppm) | 8.078 (s, 1H, H-6), 6.406 (s, 1H, H-3), 4.481 (s, 2H, -NH₂), 2.277 (s, 3H, -CH₃)[1] |
| Mass Spectrometry (ESI) | Predicted: [M+H]⁺ at m/z 252 | [M+H]⁺ at m/z 188; Isotopic pattern for Br at [M]⁺˙ 186/188[1] |
Note on Predicted Data: The predicted ¹H NMR chemical shifts for this compound are based on the data for 2-Amino-5-bromo-4-methylpyridine and general substituent effects. The replacement of a methyl group with a methoxy group is expected to have a minor effect on the chemical shift of the pyrimidine ring proton. The substitution of bromine with iodine is expected to cause a slight downfield shift of the adjacent proton (H-6).
Experimental Protocols for Structural Validation
The following are detailed methodologies for key experiments used in the structural elucidation of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Sample Preparation for Electrospray Ionization (ESI):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
The solvent may be acidified with formic acid or basified with ammonia to promote ionization.
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and provides the molecular ion.
-
Modes: Acquire data in full scan mode to obtain the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for further structural information.
Visualizing the Structural Elucidation Workflow
A systematic workflow is essential for the unambiguous identification of a novel or synthesized compound. The following diagram illustrates a typical workflow for the structural elucidation of a pyrimidine derivative.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a novel pyrimidine derivative.
References
Comparative Analysis of 2-Amino-5-iodo-4-methoxypyrimidine in Diverse Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Pyrimidine Intermediate
In the landscape of drug discovery and medicinal chemistry, pyrimidine scaffolds serve as a cornerstone for the development of a wide array of therapeutic agents. Among these, 2-Amino-5-iodo-4-methoxypyrimidine stands out as a key intermediate, offering a versatile platform for the synthesis of targeted inhibitors. This guide provides a comparative study of this compound's hypothetical performance in several key biological assays—kinase inhibition, antiviral, and anti-inflammatory—against established pyrimidine-based compounds. The experimental data for the comparative compounds are sourced from published literature, while the data for this compound is illustrative, reflecting its potential as a foundational chemical structure.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and its more complex derivatives in various assays. The data for the comparative compounds are experimentally determined, while the values for this compound are hypothetical, representing its expected lower potency as a synthetic intermediate.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound (Illustrative) | EGFR | >10,000 | ADP-Glo |
| VEGFR2 | >10,000 | ADP-Glo | |
| c-Src | >10,000 | ADP-Glo | |
| Compound A (e.g., Erlotinib derivative) | EGFR | 5 | In vitro autophosphorylation |
| Compound B (e.g., Pazopanib) | VEGFR2 | 30 | Enzyme assay |
| Compound C (e.g., Dasatinib derivative) | c-Src | <10 | In vitro kinase assay |
Table 2: Antiviral Activity Assay
| Compound | Virus | EC50 (µM) | Assay Type |
| This compound (Illustrative) | Herpes Simplex Virus 1 (HSV-1) | >100 | Plaque Reduction Assay |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus 1 (HSV-1) | 0.5 | Plaque Reduction Assay |
| 4'-thioIDU | Vaccinia Virus | <1 | Viral DNA Synthesis Inhibition |
Table 3: Anti-inflammatory Assay
| Compound | Assay | IC50 (µM) | Cell Line |
| This compound (Illustrative) | Nitric Oxide (NO) Production | >50 | RAW 264.7 Macrophages |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide (NO) Production | 2 | Mouse Peritoneal Cells[1] |
| Pyrimidine Derivative (Compound 9) | Lipoxygenase Inhibition | 1.1 | In vitro enzyme assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock solution.
-
Assay Plate Preparation : Transfer 50 nL of each compound dilution into a 384-well assay plate. Include wells with DMSO only for the high control (0% inhibition) and a known pan-kinase inhibitor (e.g., staurosporine) for the low control (100% inhibition).
-
Kinase Reaction :
-
Prepare a 2x kinase/substrate solution in kinase assay buffer. The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.
-
Add 5 µL of the 2x kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][3][4][5][6]
-
Antiviral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Seeding : Seed host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.
-
Compound Preparation : Prepare serial dilutions of the test compound in a virus infection medium. The highest concentration should be below the compound's cytotoxic concentration (CC50), which should be determined beforehand in a cytotoxicity assay (e.g., MTT assay).
-
Infection :
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a viral suspension (e.g., at a multiplicity of infection of 0.01) for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment :
-
Aspirate the virus inoculum.
-
Add an overlay medium (e.g., containing 1% methylcellulose) with the different concentrations of the test compound. Include a "no drug" virus control.
-
-
Incubation : Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization and Counting :
-
Remove the overlay medium.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis : Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[7][8][9][10][11]
Anti-inflammatory Nitric Oxide (Griess) Assay
This colorimetric assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment :
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection : Collect the cell culture supernatant from each well.
-
Griess Reaction :
-
Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis :
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits LPS-induced NO production by 50%.[12][13][14][15]
-
Visualizations: Pathways and Workflows
To further elucidate the context of these assays, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for an in vitro kinase assay.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. carnabio.com [carnabio.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Benchmarking 2-Amino-5-iodo-4-methoxypyrimidine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous approved drugs. This guide provides a comparative benchmark analysis of the novel compound, 2-Amino-5-iodo-4-methoxypyrimidine, against a panel of well-characterized kinase inhibitors. Due to the absence of specific target information for this compound in publicly available literature, this document will proceed under the hypothesis that it is a putative inhibitor of protein kinases. This framework will allow for a robust comparison of its potential efficacy and selectivity.
To establish a comprehensive benchmark, we will compare this compound against three inhibitors with distinct kinase inhibition profiles:
-
Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of kinases, making it a valuable, albeit non-selective, research tool.[1][2][3]
-
Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy, with primary activity against BCR-ABL and Src family kinases.[4][5][6]
-
Vemurafenib: A highly selective inhibitor of the mutated BRAF V600E kinase, representing a key example of a targeted therapy.[7][8][9]
This guide will present hypothetical performance data for this compound to illustrate the benchmarking process. Detailed experimental protocols for biochemical and cell-based kinase assays are provided to enable researchers to generate their own data for comparison.
Hypothetical Kinase Inhibition Profile
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a generic tyrosine kinase. The following tables present a hypothetical comparison of its in vitro potency (IC50) against our panel of known inhibitors.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Generic Tyrosine Kinase | 75 |
| Staurosporine | Pan-Kinase | 3 - 20[2] |
| Dasatinib | BCR-ABL | <1[5] |
| Vemurafenib | BRAF V600E | 13 - 31[9] |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line (expressing target kinase) | IC50 (nM) |
| This compound | Generic Cancer Cell Line | 500 |
| Staurosporine | Various Cancer Cell Lines | 10 - 100 |
| Dasatinib | CML Cell Lines | 1 - 10 |
| Vemurafenib | BRAF V600E Melanoma Cell Lines | 50 - 200 |
Signaling Pathway and Experimental Workflow
To visually represent the context of kinase inhibition and the process of evaluating inhibitors, the following diagrams are provided.
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
Comparative Analysis of 2-Amino-5-halo-4-methoxypyrimidines for Pharmaceutical Research
For immediate release:
This publication provides a comparative guide to the characterization of 2-Amino-5-iodo-4-methoxypyrimidine and its commercially available alternatives, 2-Amino-5-bromo-4-methoxypyrimidine and 2-Amino-5-chloro-4-methoxypyrimidine. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks for chemical synthesis and drug discovery programs.
Physicochemical Characterization Data
The following table summarizes the key physicochemical properties of this compound and its bromo and chloro analogs. This data is essential for understanding the reactivity and handling requirements of these compounds.
| Property | This compound | 2-Amino-5-bromo-4-methoxypyrimidine[1][2][3] | 2-Amino-5-chloro-4-methoxypyrimidine |
| Molecular Formula | C₅H₆IN₃O | C₅H₆BrN₃O | C₅H₅ClN₃O |
| Molecular Weight | 251.03 g/mol | 219.03 g/mol | 159.57 g/mol |
| CAS Number | 89322-66-7 | 36082-45-8 | 5734-64-5 |
| Appearance | Not specified | Solid | Very Pale Yellow Solid[4] |
| Purity | Not specified | min 98%[1] | Min. 95.0% (HPLC)[4] |
| Melting Point | Not specified | Not specified | 170 °C[4] |
Note: Data for this compound is limited. The data for the bromo and chloro analogs is provided for comparison.
Experimental Protocols
Standard analytical techniques are employed to characterize these pyrimidine derivatives. The following are generalized protocols for obtaining key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of organic molecules.
-
Instrumentation : 400 MHz NMR Spectrometer
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation : Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation : Solid samples can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Instrumentation : Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Synthetic Utility and Reaction Workflow
2-Aminopyrimidine derivatives are versatile building blocks in medicinal chemistry, often utilized in cross-coupling reactions to construct more complex molecules. The halogen atom at the 5-position provides a handle for such transformations, with the reactivity generally following the trend I > Br > Cl.
A common application of these compounds is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving a 2-amino-5-halopyrimidine.
Caption: A general workflow for the Suzuki coupling reaction.
This workflow highlights the key steps involved in utilizing 2-amino-5-halopyrimidines as substrates in a common and powerful C-C bond-forming reaction, which is a foundational technique in the synthesis of many pharmaceutical compounds.[5][6] The choice of halogen on the pyrimidine ring will significantly influence the reaction conditions required for optimal yield.[5]
References
- 1. calpaclab.com [calpaclab.com]
- 2. jennysynth.com [jennysynth.com]
- 3. 2-AMINO-5-BROMO-4-METHOXYPYRIMIDINE CAS#: 36082-45-8 [m.chemicalbook.com]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-5-iodo-4-methoxypyrimidine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Amino-5-iodo-4-methoxypyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is crucial for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, this substance should be handled with care.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety goggles with side-shields or a face shield.[1][2][4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a suitable respirator should be used.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound and related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₆IN₃O | [5] |
| Molecular Weight | 251.03 g/mol | [5] |
| Appearance | Solid (assumed) | General knowledge |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents | [1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide (HI) | Inferred from similar compounds |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent hazardous reactions.[1][2]
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill to prevent further spread.
-
Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.
-
Clearly label the waste container with the chemical name and any known hazards.
-
Follow all local, state, and federal regulations governing hazardous waste disposal.[2]
-
Provide the waste disposal contractor with a comprehensive Safety Data Sheet (SDS) or all available safety information for the compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-iodo-4-methoxypyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5-iodo-4-methoxypyrimidine was not located. The following guidance is based on safety protocols for structurally similar pyrimidine derivatives. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) Summary
Consistent with safe handling practices for similar chemical compounds, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards is advised.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use.[2] |
| Skin and Body Protection | Laboratory coat (long-sleeved). | Impervious clothing may be necessary for larger quantities or risk of splashing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated. | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][3] |
Safe Handling and Experimental Protocol
Adherence to standardized laboratory protocols is critical for minimizing risk. Always handle this compound in a designated area, away from general laboratory traffic.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Handling Procedure:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and all necessary PPE is donned correctly.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to control dust and potential vapors.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material, avoiding direct contact.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements. All waste containing this compound should be treated as hazardous waste.[7]
Waste Segregation and Storage:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.[7][8]
-
Contaminated Materials: Any disposable items such as gloves, weigh boats, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[8]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for organic or halogenated waste, as appropriate.[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials, pending disposal.[7]
Final Disposal:
-
The final disposal of chemical waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[7]
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.at [fishersci.at]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
